Technical Documentation Center

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
  • CAS: 23903-46-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a pivotal heterocyclic compound in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a pivotal heterocyclic compound in modern medicinal chemistry. We will dissect its structural elucidation, physicochemical properties, and most notably, its synthesis via the robust and versatile Gewald aminothiophene reaction. A detailed, field-proven experimental protocol is provided, accompanied by a mechanistic workflow diagram. Furthermore, this guide illuminates the compound's significance as a scaffold in the development of novel therapeutic agents, supported by authoritative references. This document is designed to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, systematically named ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate according to IUPAC nomenclature, is a polysubstituted thiophene derivative of significant interest in the pharmaceutical sciences.[1] Its rigid, decorated heterocyclic core serves as a valuable pharmacophore, enabling the synthesis of a diverse array of biologically active molecules. The presence of multiple functional groups—an amino group, a nitrile, a methyl group, and an ethyl carboxylate—on the thiophene ring provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). These reactive handles allow for the facile introduction of various substituents, leading to the generation of compound libraries for high-throughput screening and lead optimization. Its utility as a key intermediate is well-documented in the synthesis of compounds targeting a range of therapeutic areas.[2]

Physicochemical Properties and Structural Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate typically presents as a colorless to light yellow solid.[2] It exhibits solubility in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane, while being insoluble in water.[2] Key identifying and physical data are summarized in the table below.

PropertyValueSource
IUPAC Name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate[1]
CAS Number 23903-46-0[1][2]
Molecular Formula C₉H₁₀N₂O₂S[1]
Molecular Weight 210.25 g/mol [1][2]
Melting Point 151 °C[2]
Appearance Colorless to light yellow solid[2]

Synthesis via the Gewald Aminothiophene Reaction: A Mechanistic and Practical Overview

The most prominent and efficient method for the synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is the Gewald aminothiophene synthesis.[3][4] This one-pot, multi-component reaction is a cornerstone of heterocyclic chemistry, prized for its operational simplicity, mild reaction conditions, and the ready availability of starting materials.[5][6]

The reaction proceeds through the condensation of a ketone (in this case, acetone can be a precursor to the propan-2-ylidene intermediate), an α-cyano ester (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, commonly a secondary amine like diethylamine or piperidine.[3][4]

The generally accepted mechanism initiates with a Knoevenagel condensation between the ketone and the active methylene of the α-cyano ester to form an α,β-unsaturated intermediate.[7] Subsequently, elemental sulfur adds to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[8][9]

Experimental Workflow: A Self-Validating Protocol

The following protocol is a robust and reproducible method for the synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. The causality behind each step is explained to ensure both technical accuracy and practical success.

Gewald_Synthesis_Workflow Reagents Reagents: - Ethyl acetoacetate - Ethyl cyanoacetate - Elemental Sulfur - Ethanol (Solvent) - Diethylamine (Catalyst) Reaction_Setup Reaction Setup: Combine reagents in a round-bottom flask equipped with a reflux condenser. Reagents->Reaction_Setup 1. Preparation Heating Heating & Reflux: Heat the mixture to reflux (approx. 78 °C) with stirring. Reaction_Setup->Heating 2. Initiation Monitoring Reaction Monitoring: Monitor progress by TLC until starting materials are consumed. Heating->Monitoring 3. Progression Workup Work-up: Cool to room temperature, pour into ice-water, and collect the precipitate by filtration. Monitoring->Workup 4. Quenching & Isolation Purification Purification: Recrystallize the crude product from ethanol. Workup->Purification 5. Purity Enhancement Characterization Characterization: Analyze the purified product by NMR, IR, and melting point determination. Purification->Characterization 6. Verification

Caption: Workflow for the Gewald Synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

Step-by-Step Methodology
  • Reagent Preparation and Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. To the flask, add absolute ethanol (50 mL), followed by ethyl acetoacetate (0.1 mol), ethyl cyanoacetate (0.1 mol), and finely powdered elemental sulfur (0.1 mol).

    • Rationale: Absolute ethanol is used as the solvent to ensure anhydrous conditions, which are favorable for the condensation reactions. Finely powdered sulfur increases the surface area for reaction.

  • Catalyst Addition and Initiation: While stirring the mixture, carefully add diethylamine (0.1 mol) dropwise. The addition of the basic catalyst is often exothermic.

    • Rationale: Diethylamine acts as a base to catalyze the initial Knoevenagel condensation and subsequent steps of the Gewald reaction.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing prevents the loss of solvent.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is considered complete when the starting materials are no longer visible on the TLC plate.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water (200 mL) with stirring. A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with cold water.

    • Rationale: Pouring the reaction mixture into water precipitates the organic product, which is insoluble in water, while the water-soluble impurities remain in the filtrate.

  • Purification: The crude solid is then purified by recrystallization from ethanol to yield the final product as a crystalline solid.

    • Rationale: Recrystallization is a purification technique that removes impurities based on differences in solubility, resulting in a highly pure product.

  • Characterization: The identity and purity of the synthesized Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.

Applications in Drug Discovery and Development

The highly functionalized nature of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate makes it a valuable starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have been reported to exhibit diverse pharmacological activities, including but not limited to:

  • Anti-inflammatory Agents: The thiophene core can be found in several non-steroidal anti-inflammatory drugs (NSAIDs). The amino and carboxylate groups on the scaffold of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate allow for the synthesis of novel anti-inflammatory agents.

  • Antimicrobial and Antifungal Agents: Thiophene-containing compounds have shown promise as antimicrobial and antifungal agents. The versatile substitution pattern of the title compound enables the generation of derivatives with potent activity against various pathogens.

  • Kinase Inhibitors: The 2-aminothiophene scaffold is a known "privileged structure" in kinase inhibitor design. The functional groups of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate can be elaborated to synthesize potent and selective kinase inhibitors for cancer therapy.

The general pathway from this starting material to a potential drug candidate is illustrated below.

Drug_Discovery_Pathway Starting_Material Ethyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate Functional_Group_Modification Functional Group Modification (e.g., Amide coupling, N-alkylation) Starting_Material->Functional_Group_Modification Compound_Library Diverse Compound Library Functional_Group_Modification->Compound_Library Screening High-Throughput Screening (Biological Assays) Compound_Library->Screening Hit_Compound Hit Compound(s) Identified Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR) Hit_Compound->Lead_Optimization Drug_Candidate Preclinical/Clinical Drug Candidate Lead_Optimization->Drug_Candidate

Caption: The role of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in a typical drug discovery pipeline.

Safety and Handling

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate stands out as a highly versatile and valuable building block in synthetic and medicinal chemistry. Its efficient synthesis via the Gewald reaction, coupled with its rich functional group array, provides a robust platform for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers in their pursuit of innovative solutions to pressing healthcare challenges.

References

  • ChemBK. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • ChemWis. (2025, March 24). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in drug development and scientific research, and this document serves as a detailed reference for its spectroscopic characteristics.

Introduction: The Significance of a Versatile Thiophene Derivative

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted thiophene, a class of compounds renowned for its diverse biological activities. The specific arrangement of the amino, cyano, methyl, and ethyl carboxylate groups on the thiophene ring makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional dyes. Accurate and thorough spectroscopic characterization is the cornerstone of ensuring the identity, purity, and quality of this compound, which is critical for reproducible and reliable downstream applications. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule.

Molecular Structure and Spectroscopic Correlation

The structural integrity of a molecule is unequivocally confirmed by a composite of spectroscopic data. Each technique provides a unique piece of the puzzle, and together they offer a complete picture of the molecular architecture.

Caption: Molecular structure of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of the title compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-NH₂~7.95Singlet (broad)2HAmino Protons
-OCH₂CH₃~4.16Quartet2HEthyl Ester Methylene
-CH₃~2.37Singlet3HThiophene Methyl
-OCH₂CH₃~1.23Triplet3HEthyl Ester Methyl
Interpretation of the ¹H NMR Spectrum
  • Amino Protons (-NH₂): A broad singlet is anticipated around 7.95 ppm, integrating to two protons. The broadness of this signal is characteristic of protons attached to nitrogen due to quadrupolar relaxation and potential hydrogen exchange. Its downfield shift is attributed to the electron-withdrawing effects of the adjacent cyano group and the aromatic thiophene ring.

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to a characteristic quartet and triplet. The methylene protons (-OCH₂-) are expected to appear as a quartet around 4.16 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group are predicted to be a triplet at approximately 1.23 ppm, resulting from coupling with the methylene protons.

  • Thiophene Methyl Protons (-CH₃): The methyl group attached to the thiophene ring is expected to produce a sharp singlet around 2.37 ppm. The absence of adjacent protons results in a singlet multiplicity.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons, resulting in sharper signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. Key parameters to set include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration, and a spectral width that encompasses all expected proton signals.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The following table outlines the predicted chemical shifts for the carbon atoms of the title compound, based on data from analogous structures and established ¹³C NMR chemical shift correlations.

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment
C=O~165Ester Carbonyl
C-S (C5)~160Thiophene Ring
C-NH₂ (C2)~150Thiophene Ring
C-COOEt (C4)~110Thiophene Ring
-CN~115Cyano Carbon
C-CH₃ (C3)~95Thiophene Ring
-OCH₂CH₃~60Ethyl Ester Methylene
-CH₃~15Thiophene Methyl
-OCH₂CH₃~14Ethyl Ester Methyl
Interpretation of the ¹³C NMR Spectrum
  • Thiophene Ring Carbons: The five carbons of the substituted thiophene ring are expected to resonate in the aromatic region, with their specific shifts influenced by the attached functional groups. The carbon bearing the amino group (C2) and the carbon adjacent to the sulfur (C5) are typically found at the downfield end of the thiophene signals.

  • Functional Group Carbons: The carbonyl carbon of the ethyl ester is predicted to be the most downfield signal, around 165 ppm. The cyano carbon is expected around 115 ppm.

  • Aliphatic Carbons: The methylene and methyl carbons of the ethyl ester and the thiophene methyl group will appear in the upfield region of the spectrum, as indicated in the table.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans and a relaxation delay are crucial for obtaining a high-quality spectrum, especially for quaternary carbons which have longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum to obtain the final chemical shift values.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H StretchPrimary Amine (-NH₂)
2230-2210C≡N StretchCyano (-CN)
1720-1700C=O StretchEster Carbonyl
1640-1560N-H BendPrimary Amine (-NH₂)
~1250C-O StretchEster
Interpretation of the IR Spectrum
  • Amino Group (-NH₂): The presence of a primary amine will be indicated by two distinct N-H stretching bands in the region of 3450-3300 cm⁻¹. An N-H bending vibration is also expected around 1640-1560 cm⁻¹.

  • Cyano Group (-C≡N): A sharp, strong absorption band between 2230 and 2210 cm⁻¹ is a definitive indicator of the cyano group. The conjugation with the thiophene ring may shift this band to a slightly lower wavenumber.

  • Ester Group (-COOEt): A strong, sharp peak in the 1720-1700 cm⁻¹ region is characteristic of the C=O stretching vibration of the ester carbonyl. A C-O stretching vibration will also be present around 1250 cm⁻¹.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further sample preparation is typically required.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation 1H_NMR->Structure 13C_NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Predicted Mass Spectrometry Data
  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is 210.25 g/mol . In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z = 210 would be expected. In electrospray ionization (ESI) mass spectrometry, a protonated molecular ion peak [M+H]⁺ at m/z = 211 is anticipated.

  • Major Fragmentation Peaks: Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, or the loss of the entire ethyl carboxylate group.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions of the analyte.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge spectrum.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides an unambiguous structural confirmation of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. The ¹H and ¹³C NMR data map out the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key functional groups (amine, cyano, and ester), and mass spectrometry verifies the molecular weight. This integrated approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for its use in research and development.

References

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877. PubChem. [Link]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. ChemBK. [Link]

  • Standard Practice for Obtaining Attenuated Total Reflectance (ATR) Spectra. ASTM International. [Link]

  • A Guide to Performing High-Quality NMR Experiments. Nature Protocols. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Intact Protein. Journal of The American Society for Mass Spectrometry. [Link]

Foundational

A Comprehensive Technical Guide to the Solubility of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Recogni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with practical laboratory guidance to empower researchers in their experimental design and execution.

Introduction: The Significance of a Versatile Thiophene Derivative

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, with the chemical formula C₉H₁₀N₂O₂S, is a polysubstituted thiophene that serves as a versatile scaffold in the synthesis of various biologically active compounds.[1] Thiophene-based molecules are integral to numerous pharmaceuticals due to their bioisosteric relationship with benzene rings, often leading to enhanced therapeutic properties.[1] A thorough understanding of the solubility of this specific derivative is paramount for its effective utilization in synthetic chemistry and drug development pathways. This guide will delve into the known qualitative solubility of this compound and provide a framework for determining quantitative solubility parameters.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂SPubChem[1]
Molecular Weight 210.25 g/mol ChemBK[2]
Appearance Colorless to light yellow solidChemBK[2]
Melting Point Approximately 110-115 °CChemBK[2]
pKa (Predicted) -2.25 ± 0.10ChemBK[2]

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The structure of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate contains several functional groups that dictate its interactions with different solvents.

cluster_molecule Molecular Structure and Key Functional Groups mol Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate thiophene Thiophene Ring (Aromatic, Moderately Polar) amino Amino Group (-NH2) (Hydrogen Bond Donor/Acceptor) cyano Cyano Group (-C≡N) (Polar, Electron-Withdrawing) ester Ethyl Ester Group (-COOEt) (Polar, Hydrogen Bond Acceptor) methyl Methyl Group (-CH3) (Nonpolar)

Caption: Key functional groups influencing the solubility of the title compound.

  • Thiophene Ring: The aromatic sulfur-containing ring contributes to the molecule's overall moderate polarity.

  • Amino Group (-NH₂): This group is capable of both donating and accepting hydrogen bonds, which is a critical factor for solubility in protic solvents.

  • Cyano Group (-C≡N): The nitrile group is strongly polar and electron-withdrawing, increasing the molecule's polarity.

  • Ethyl Ester Group (-COOEt): The ester functionality is polar and can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): This nonpolar alkyl group can influence solubility in less polar organic solvents.

The interplay of these functional groups results in a molecule with a significant dipole moment, suggesting a preference for polar organic solvents.

Qualitative Solubility Profile

Based on available data, a qualitative understanding of the solubility of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate can be summarized as follows:

  • Soluble in:

    • Ethanol[2]

    • Dimethylformamide (DMF)[2]

    • Dichloromethane (DCM)[2]

  • Insoluble in:

    • Water[2]

This profile aligns with the structural analysis. The compound's polarity and hydrogen bonding capabilities facilitate dissolution in polar aprotic solvents like DMF and DCM, as well as polar protic solvents like ethanol. Its insolubility in water is likely due to the presence of the nonpolar methyl group and the overall size of the molecule, which may hinder effective hydration.

Predicting Solubility in Other Organic Solvents: A Theoretical Approach

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, IsopropanolHigh The amino and ester groups can form strong hydrogen bonds with the solvent.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)High to Moderate The compound's polar nature will favor interaction with these solvents, although the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents.
Nonpolar Toluene, HexaneLow to Insoluble The significant polarity of the molecule will lead to poor interaction with nonpolar solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the current data gap, the following experimental workflow is recommended for researchers to quantitatively determine the solubility of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This protocol is designed to be a self-validating system, ensuring trustworthy and reproducible results.

cluster_workflow Quantitative Solubility Determination Workflow prep 1. Preparation - Select Solvents - Prepare Saturated Solutions equilibration 2. Equilibration - Stir at Constant Temperature - Allow Solids to Settle prep->equilibration sampling 3. Sampling & Filtration - Take Aliquot of Supernatant - Filter with Syringe Filter equilibration->sampling analysis 4. Analysis - Dilute Sample - Analyze by HPLC-UV sampling->analysis quantification 5. Quantification - Use Calibration Curve - Calculate Solubility (e.g., mg/mL) analysis->quantification

Caption: A stepwise workflow for the experimental determination of solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

    • Add an excess amount of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate to each vial to ensure a saturated solution is formed. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or on a stir plate with a stir bar.

    • Allow the solutions to equilibrate for a set period (e.g., 24 hours) to ensure saturation is reached. The temperature should be carefully controlled and recorded. For temperature-dependent studies, this process should be repeated at various temperatures.

  • Sampling and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 100 µL) of the supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Generate a calibration curve by injecting the standards into an HPLC system equipped with a UV detector. The wavelength of detection should be set to the λmax of the compound.

    • Dilute the filtered sample aliquot with a suitable solvent to fall within the concentration range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Quantification:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility of the compound in the specific solvent at the tested temperature.

Conclusion and Future Directions

While qualitative data indicates that Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is soluble in common polar organic solvents, a significant gap exists in the availability of quantitative solubility data. The theoretical framework and experimental protocol provided in this guide are intended to empower researchers to bridge this gap. A comprehensive, quantitative understanding of the solubility of this important building block will undoubtedly accelerate its application in the development of novel therapeutics and advanced materials. It is recommended that future studies focus on generating a comprehensive solubility dataset across a range of solvents and temperatures, which would be of immense value to the scientific community.

References

  • PubChem. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemBK. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]

Sources

Exploratory

The 2-Aminothiophene Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 2-Aminothiophene Derivatives in Modern Drug Discovery As a Senior Application Scientist, this guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 2-Aminothiophene Derivatives in Modern Drug Discovery

As a Senior Application Scientist, this guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to provide a foundational understanding of why and how theoretical studies are indispensable for advancing the discovery of novel therapeutics based on the versatile 2-aminothiophene scaffold. We will explore the synergy between computational chemistry and experimental validation, demonstrating a self-validating system for accelerated and rational drug design.

The 2-aminothiophene ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] These derivatives exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The synthetic accessibility, often through robust methods like the Gewald multicomponent reaction, combined with its chemical stability, makes this scaffold an attractive starting point for drug discovery campaigns.[2][5]

The power of this scaffold lies in its structural versatility. The thiophene ring can be substituted at multiple positions (primarily C3, C4, C5, and the amino group at C2), allowing for fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired biological outcomes. It is this tunability that makes theoretical and computational studies not just beneficial, but essential for navigating the vast chemical space of possible derivatives.

The Computational Lens: Key Theoretical Methodologies

Theoretical studies provide a powerful lens to examine molecules at an atomic level, predicting their behavior and properties before a single compound is synthesized. This "in silico" approach saves significant time and resources, guiding experimental efforts toward the most promising candidates.

Quantum Mechanics (QM): Unveiling Electronic Secrets

Quantum mechanics, particularly Density Functional Theory (DFT) , is the gold standard for accurately calculating the electronic structure and intrinsic properties of small to medium-sized molecules.

Causality Behind the Choice: DFT is chosen because it offers an optimal balance between computational cost and accuracy for systems like 2-aminothiophenes. It allows us to understand the electron distribution, which governs the molecule's stability, reactivity, and interactions with biological targets. A common and reliable approach involves using the B3LYP exchange-correlation functional with a Pople-style basis set like 6-311++G(d,p), which provides robust geometry optimizations and electronic property predictions.[6]

Key Applications:

  • Geometry Optimization: Predicting the most stable 3D conformation of a molecule. This is a critical first step, as the molecule's shape dictates its biological function. The results can be validated against experimental data from X-ray crystallography where available.[7]

  • Frontier Molecular Orbitals (FMOs): Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their energy gap (ΔE) are fundamental descriptors of chemical reactivity and stability.[6] A smaller HOMO-LUMO gap generally implies higher reactivity.[6]

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions like hydrogen bonding.

Molecular Docking: Simulating the Drug-Target Handshake

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a 2-aminothiophene derivative) to a second molecule (a receptor, typically a protein or enzyme).

Causality Behind the Choice: In drug discovery, the goal is to design a molecule that fits precisely into the active site of a target protein to modulate its function. Docking allows us to screen virtual libraries of thousands of 2-aminothiophene derivatives against a specific biological target, prioritizing those with the best predicted binding scores for synthesis and testing.[1][6] This rationalizes the selection process, moving beyond trial-and-error. For instance, in the development of antileishmanial agents, docking studies have been used to predict the binding of 2-aminothiophene derivatives to essential Leishmania enzymes.[1]

Integrated Workflow for Rational Drug Design

A successful drug discovery program integrates multiple computational techniques in a logical sequence. This workflow represents a self-validating system, where the outputs of one stage inform and refine the next.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Silico Design & Screening cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Optimization Target Target Identification (e.g., Leishmania Enzyme) Library Virtual Library Generation (Diverse Substitutions) Target->Library Scaffold Scaffold Selection (2-Aminothiophene Core) Scaffold->Library DFT DFT Calculations (Geometry, HOMO/LUMO) Library->DFT Properties Docking Molecular Docking (Binding Energy & Pose) Library->Docking Screening DFT->Docking Optimized Structures QSAR QSAR Model Building (Predictive Activity) Docking->QSAR Binding Scores Synthesis Chemical Synthesis of Prioritized Hits Docking->Synthesis Top Candidates Bioassay Biological Assays (e.g., Antileishmanial Activity) Synthesis->Bioassay Testing SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR LeadOpt Lead Optimization (Iterative Redesign) SAR->LeadOpt Design Rules LeadOpt->Library New Derivatives

Sources

Foundational

A Technical Guide to Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS 23903-46-0): Synthesis, Safety, and Application in Drug Discovery

This document provides a comprehensive technical overview of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a key heterocyclic building block. Moving beyond a standard Material Safety Data Sheet (MSDS), this guid...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a key heterocyclic building block. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide offers in-depth insights into its synthesis, safe handling protocols rooted in chemical principles, and its strategic importance as a scaffold in medicinal chemistry and drug development. The information herein is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry.

Core Chemical Identity and Physicochemical Properties

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted 2-aminothiophene, a class of compounds recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2] Its utility stems from the versatile reactivity of its functional groups—an amine, a nitrile, and an ester—which serve as handles for extensive chemical modification.

Key identifiers and properties are summarized below. It is noteworthy that the melting point is reported with some variability in the literature, which may reflect differences in crystalline form or purity.

Identifier Value Source(s)
IUPAC Name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate[3]
CAS Number 23903-46-0[3][4]
Molecular Formula C₉H₁₀N₂O₂S[3][5]
Molecular Weight 210.25 g/mol [3][4][5]
Appearance Colorless to light yellow solid[5]
Melting Point 110-115 °C or 151 °C[5]
Solubility Soluble in ethanol, DMF, dichloromethane; Insoluble in water[5]
Storage Conditions 2-8°C, in a tightly sealed container away from light and oxidizing agents[5]
InChIKey NCCMCRFYSZRBBG-UHFFFAOYSA-N[3]
SMILES CCOC(=O)C1=C(C(=C(S1)N)C#N)C[3]

Hazard Analysis and Proactive Risk Management

While comprehensive toxicological data for this specific compound is not fully established, it must be handled as a hazardous substance based on GHS classifications derived from notifications to the European Chemicals Agency (ECHA).[3][5] The hazard profile is consistent with reactive aromatic amines and nitriles.

GHS Classification

The compound is classified with the following hazards:

Pictogram Signal Word Hazard Statements

Warning H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation

Source: ECHA C&L Inventory[3]

Rationale-Based Safety Protocols

Adherence to safety protocols is non-negotiable. The causality behind these measures is rooted in the compound's chemical structure. The primary amino group and the potential for fine dust formation are key risk factors.

Personal Protective Equipment (PPE):

  • Respiratory: An N95-rated dust mask or a respirator is mandatory to prevent inhalation of fine particulates, which can cause respiratory tract irritation.[3]

  • Eye/Face: Chemical safety goggles and/or a face shield are required to protect against splashes and airborne particles that can cause serious eye irritation.[3]

  • Hand: Nitrile or other chemically resistant gloves are essential. The compound is harmful upon skin contact, and its aromatic nature suggests potential for absorption.[3]

  • Body: A standard laboratory coat should be worn. For larger quantities, a chemically resistant apron is recommended.

Safe Handling and Emergency Workflow

The following workflow outlines a systematic approach to handling the compound, minimizing exposure at each step.

SafeHandlingWorkflow cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Decontamination & Disposal Prep Don Full PPE Weigh Weigh in Ventilated Balance Enclosure or Fume Hood Prep->Weigh Minimize dust Transfer Transfer Solid Carefully Weigh->Transfer Setup Set up Reaction in Fume Hood Setup->Transfer Workup Perform Aqueous Workup & Extractions Transfer->Workup Decon Decontaminate Glassware with Acetone/Ethanol Workup->Decon Dispose Dispose of Waste in Labeled Hazardous Waste Container Decon->Dispose

Safe handling workflow for Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

Emergency First Aid:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with plenty of water to drink. Seek immediate medical attention.[6]

Synthesis via the Gewald Reaction: A Cornerstone of Thiophene Chemistry

This compound is efficiently synthesized using the Gewald multicomponent reaction, a powerful and convergent method for creating polysubstituted 2-aminothiophenes.[7][8] The reaction involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[7][9]

Reaction Mechanism

The elegance of the Gewald reaction lies in its sequential formation of C-C and C-S bonds in a single pot. A plausible mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur, and finally, an intramolecular cyclization and tautomerization to yield the aromatic thiophene ring.

GewaldMechanism cluster_steps Reaction Pathway Reactants Ethyl Acetoacetate + Ethyl Cyanoacetate + Sulfur (S8) Knoevenagel 1. Knoevenagel Condensation of Carbonyl and Nitrile Reactants->Knoevenagel Base Base Catalyst (e.g., Diethylamine) Base->Knoevenagel Catalyzes Michael 2. Michael Addition of Sulfur to the Intermediate Knoevenagel->Michael Cyclization 3. Intramolecular Cyclization (Thiol attacks Nitrile) Michael->Cyclization Taut 4. Tautomerization to Aromatic Thiophene Cyclization->Taut Product Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Taut->Product

Conceptual workflow of the Gewald Reaction mechanism.
Self-Validating Experimental Protocol

This protocol is adapted from established procedures for analogous 2-aminothiophenes.[7][10] The self-validating steps include reaction monitoring via TLC and characterization of the final product.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Diethylamine (catalytic, ~0.5 eq)

  • Absolute Ethanol (solvent)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve elemental sulfur in absolute ethanol. To this solution, add ethyl acetoacetate and ethyl cyanoacetate.

  • Catalyst Addition: Slowly add diethylamine to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to 50-60°C (or gentle reflux) and maintain for 3-4 hours.[10]

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 7:3 v/v). The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product often precipitates from the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities.

  • Purification (Self-Validation): The crude product can be purified by recrystallization from ethanol to yield a crystalline solid. Purity can be confirmed by measuring the melting point and comparing it to literature values.[5]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Expected IR peaks include N-H stretches (~3300-3400 cm⁻¹), a sharp C≡N stretch (~2200 cm⁻¹), and a C=O stretch (~1670 cm⁻¹).[7]

Strategic Role in Drug Discovery

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material. Its utility lies in its pre-functionalized thiophene core, which allows for rapid diversification and the generation of compound libraries for high-throughput screening.

The 2-Aminothiophene Scaffold

Thiophene-containing molecules are prevalent in FDA-approved drugs, demonstrating a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[1][11][12] The 2-aminothiophene motif is particularly valuable because the amino group at the C2 position can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines.[13]

A Workflow for Lead Generation

The diagram below illustrates how Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate can be used as a starting point in a typical drug discovery campaign. Each functional group provides a vector for modification to explore the structure-activity relationship (SAR).

LeadGenWorkflow cluster_mods Chemical Modifications (SAR Exploration) cluster_screening Screening & Analysis Start Ethyl 5-amino-4-cyano-3-methyl- thiophene-2-carboxylate Mod_Amine N-Acylation / N-Alkylation (Amide or Secondary Amine Formation) Start->Mod_Amine Mod_Nitrile Hydrolysis to Amide or Carboxylic Acid Start->Mod_Nitrile Mod_Ester Hydrolysis to Carboxylic Acid (Amide Coupling) Start->Mod_Ester Library Generate Derivative Library Mod_Amine->Library Mod_Nitrile->Library Mod_Ester->Library Screening High-Throughput Screening (e.g., Enzyme Inhibition Assay) Library->Screening SAR Analyze Structure-Activity Relationship (SAR) Screening->SAR Lead Identify Lead Compound(s) SAR->Lead

Workflow illustrating the use of the title compound in lead generation for drug discovery.

This strategic approach allows medicinal chemists to systematically probe the chemical space around the thiophene core to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of viable drug candidates.[14][15]

References

  • ChemBK. (2024). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

  • International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • ACS Publications. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2021). Thiophene-Based Compounds. Encyclopedia. Available at: [Link]

  • ResearchGate. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Available at: [Link]

  • ACS Publications. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available at: [Link]

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Available at: [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2015). Therapeutic importance of synthetic thiophene. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of the Polysubstituted Thiophene Core In the landscape of modern medicinal chemistry, the 2-aminothiophene scaffold represents a "privileged" structural motif. Its rigid, heteroarom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Polysubstituted Thiophene Core

In the landscape of modern medicinal chemistry, the 2-aminothiophene scaffold represents a "privileged" structural motif. Its rigid, heteroaromatic nature and the presence of multiple functional groups provide a versatile platform for the synthesis of complex molecules with significant biological activity. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS No. 23903-46-0) is a premier example of such an intermediate. Its strategic arrangement of an amine, a nitrile, an ester, and a methyl group on the thiophene ring makes it an exceptionally valuable precursor for the construction of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines.[1][2] These resulting compounds are of high interest in drug discovery, having been extensively investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[2][3][4][5]

This document serves as a comprehensive technical guide for researchers, providing in-depth protocols for the synthesis of this intermediate via the Gewald reaction and its subsequent application in the synthesis of a core thieno[2,3-d]pyrimidine structure. The causality behind experimental choices, self-validating quality control measures, and the underlying reaction mechanisms are detailed to ensure scientific integrity and reproducibility.

Physicochemical & Safety Profile

A thorough understanding of the starting material is paramount for successful and safe experimentation. The key properties and hazard data for Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate are summarized below.

Table 1: Physicochemical Properties and Identifiers [6]

PropertyValue
IUPAC Name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
CAS Number 23903-46-0
Molecular Formula C₉H₁₀N₂O₂S
Molecular Weight 210.26 g/mol
Appearance Colorless to light yellow solid
Melting Point Approx. 110-115 °C
Solubility Soluble in ethanol, DMF, dichloromethane; Insoluble in water

Safety and Handling Precautions:

This compound must be handled with appropriate laboratory safety procedures.[6] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

Table 2: GHS Hazard Statements [6]

CodeHazard Statement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Mandatory Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are required. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Protocol 1: Synthesis via Gewald Multicomponent Reaction

The Gewald reaction is a robust and efficient one-pot method for synthesizing 2-aminothiophenes.[7][8] It proceeds via an initial Knoevenagel condensation between a carbonyl compound and an active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization.[9][10]

Reaction Principle & Mechanism

The reaction initiates with a base-catalyzed Knoevenagel condensation between ethyl acetoacetate (the carbonyl component) and ethyl cyanoacetate (the active methylene component).[9][10] This forms a stable α,β-unsaturated cyano ester intermediate. The base then facilitates the addition of elemental sulfur to the α-carbon of the nitrile. The reaction culminates in an intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene product.

Gewald_Mechanism Reactants Ethyl Acetoacetate + Ethyl Cyanoacetate + Sulfur (S8) + Base Step1 Knoevenagel Condensation Reactants->Step1 Intermediate1 α,β-Unsaturated Cyano Ester Step1->Intermediate1 Forms C=C bond Step2 Sulfur Addition Intermediate1->Step2 Base facilitates Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization & Tautomerization Intermediate2->Step3 S attacks CN group Product Ethyl 5-amino-4-cyano- 3-methylthiophene- 2-carboxylate Step3->Product

Caption: Workflow for the Gewald Reaction Synthesis.

Materials and Reagents
  • Ethyl acetoacetate (0.1 mol, 13.01 g, 12.7 mL)

  • Ethyl cyanoacetate (0.1 mol, 11.31 g, 10.6 mL)

  • Elemental Sulfur (0.1 mol, 3.21 g)

  • Ethanol (50 mL)

  • Morpholine or Diethylamine (10 mL)

  • Ice-cold water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring hotplate

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl acetoacetate (0.1 mol), ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and ethanol (20 mL).

  • Catalyst Addition: With continuous stirring, add morpholine or diethylamine (10 mL) dropwise over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature around 35-40°C using a water bath if necessary. Rationale: The dropwise addition of the basic catalyst controls the initial rate of the Knoevenagel condensation, preventing side reactions and ensuring a homogenous mixture before heating.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to 65°C (gentle reflux) and maintain stirring for 3-4 hours. Rationale: Thermal energy is required to overcome the activation energy for the sulfur addition and subsequent cyclization steps.

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system. The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to facilitate precipitation. Filter the solid product using a Büchner funnel and wash the crude product thoroughly with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.

  • Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a crystalline solid. Dry the final product under vacuum.

Protocol 2: Synthesis of 4-Amino-5-cyano-6-methylthieno[2,3-d]pyrimidine

The synthesized aminothiophene is an ideal precursor for building fused pyrimidine rings. The reaction with formamide provides a direct route to the thieno[2,3-d]pyrimidine core, a scaffold found in numerous kinase inhibitors.[2][5]

Reaction Principle & Mechanism

This transformation is a cyclocondensation reaction. The nucleophilic amino group of the thiophene attacks the electrophilic carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the nitrogen from the formamide moiety attacks the cyano group. Subsequent rearrangement and elimination of water lead to the formation of the aromatic pyrimidine ring. In some cases, this cyclization can involve a Dimroth rearrangement, which is the isomerization of heterocyclic systems, often catalyzed by acid or base, via a ring-opening and ring-closing sequence.[11][12]

Thienopyrimidine_Formation cluster_0 Start Ethyl 5-amino-4-cyano- 3-methylthiophene- 2-carboxylate Step1 Initial Condensation Start->Step1 Reagent Formamide (HCONH₂) Reagent->Step1 Intermediate N-Formyl Intermediate Step1->Intermediate Amine attacks carbonyl Step2 Intramolecular Cyclization Intermediate->Step2 N attacks cyano group Product 4-Amino-5-cyano- 6-methylthieno[2,3-d]pyrimidine Step2->Product Dehydration & Aromatization

Caption: Pathway for Thieno[2,3-d]pyrimidine Synthesis.

Materials and Reagents
  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (10 mmol, 2.10 g)

  • Formamide (50 mL)

  • Standard laboratory glassware for high-temperature reactions

  • Heating mantle

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, place Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (10 mmol).

  • Reagent Addition: Add an excess of formamide (50 mL). Rationale: Formamide serves as both the reagent and the solvent for this high-temperature reaction.

  • Reaction Heating: Heat the mixture to reflux (approx. 170-180°C) for 4-6 hours.[1][13] The reaction should be carried out in a fume hood with appropriate ventilation.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure thieno[2,3-d]pyrimidine product.

Analytical Quality Control

Self-validation of the synthesized intermediate and final product is critical. The following analytical data, based on closely related structures and spectroscopic principles, can be used for confirmation.[7][14][15][16]

Table 3: Expected Spectroscopic Data

CompoundMethodExpected Peaks / Signals
Intermediate (Protocol 1) ¹H NMR (CDCl₃)δ ~6.1-6.7 (s, 2H, NH₂), 4.3 (q, 2H, OCH₂), 2.7 (s, 3H, thiophene-CH₃), 1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃)δ ~165 (Ester C=O), ~163 (C-NH₂), ~148, ~108, ~103 (Thiophene carbons), ~115 (CN), ~60 (OCH₂), ~18 (Thiophene-CH₃), ~14 (OCH₂CH₃)
IR (KBr, cm⁻¹)~3400, ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1670 (C=O stretch)
Product (Protocol 2) ¹H NMR (DMSO-d₆)δ ~8.1 (s, 1H, pyrimidine-H), ~7.2 (br s, 2H, NH₂), ~2.6 (s, 3H, thiophene-CH₃)
IR (KBr, cm⁻¹)~3300, ~3150 (N-H stretch), ~2220 (C≡N stretch), ~1650 (C=N stretch)

Chromatography:

  • TLC: Silica gel 60 F₂₅₄ plates. Mobile phase: Hexane/Ethyl Acetate (7:3 for intermediate; 1:1 for product). Visualization under UV light (254 nm).

  • HPLC: A reverse-phase C18 column with a mobile phase of water/methanol or water/acetonitrile gradient can be developed for purity analysis. UV detection at ~254 nm is suitable.[17]

Conclusion and Broader Impact

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is more than a simple chemical; it is an enabling tool for pharmaceutical research. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its utility in constructing the thieno[2,3-d]pyrimidine scaffold. This fused heterocyclic system is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for cancer.[3][4][5] By mastering the synthesis and application of this key intermediate, researchers are well-equipped to explore novel chemical space and contribute to the discovery of next-generation therapeutics.

References

  • Altomare, A., Burla, M. C., Camalli, M., Cascarano, G. L., Giacovazzo, C., Guagliardi, A., Moliterni, A. G. G., Polidori, G. & Spagna, R. (1999). Journal of Applied Crystallography, 32, 115–119. Available at: [Link]

  • Asiri, A. M., et al. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1179. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 610877, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • ChemBK (2024). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Dawood, K. M., et al. (2020). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 12(15), 1385-1402. Available at: [Link]

  • Gorbunova, M. G., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57, 419–434. Available at: [Link]

  • Hassan, A. A., et al. (2013). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Hassan, G. S., & Abouzid, K. A. M. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 1-12. Available at: [Link]

  • Jie, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Lin, C. C., et al. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 305(2), 353-362. Available at: [Link]

  • Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4), x210351. Available at: [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. Available at: [Link]

  • Reddy, T. S., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(35), 6844-6861. Available at: [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Willis, M. C., et al. (2014). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. Angewandte Chemie International Edition, 53(51), 14170-14174. Available at: [Link]

  • Trilleras, J., et al. (2013). An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][6][7][18]triazolo[1,5-a]pyrimidines with potent antitumor activity. European Journal of Medicinal Chemistry, 66, 358-366. Available at: [Link]

  • Jamison, T. F., et al. (2019). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 84(24), 15995–16005. Available at: [Link]

  • Abdel-Gawad, H., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. Available at: [Link]

  • Royal Society of Chemistry (2019). Supporting Information for an article. Available at: [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

  • G., Jones. (1967). The Knoevenagel Condensation. Organic Reactions. Available at: [Link]

Sources

Application

Application Notes and Protocols: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in Medicinal Chemistry

Foreword: The Thiophene Scaffold - A Privileged Motif in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable prope...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiophene Scaffold - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable propensity for interacting with a diverse array of biological targets. The thiophene ring, a five-membered sulfur-containing heterocycle, is a quintessential example of such a scaffold. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a cornerstone in the design of novel therapeutic agents. Among the myriad of functionalized thiophenes, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate stands out as a particularly versatile and valuable building block. This guide provides an in-depth exploration of its synthesis, chemical utility, and profound applications in the development of contemporary pharmaceuticals, offering both strategic insights and actionable protocols for researchers in the field.

Physicochemical Properties and Safety Profile

A thorough understanding of a chemical entity begins with its fundamental properties and associated safety considerations.

Table 1: Physicochemical Properties of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

PropertyValueSource
CAS Number 23903-46-0
Molecular Formula C₉H₁₀N₂O₂S
Molecular Weight 210.26 g/mol
Appearance Colorless to light yellow solid
Melting Point ~110-115 °C
Solubility Soluble in ethanol, DMF, dichloromethane; insoluble in water

Safety and Handling:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound[1].

Synthesis Protocol: The Gewald Reaction

The most efficient and widely adopted method for the synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is the Gewald three-component reaction. This one-pot multicomponent reaction is a cornerstone of thiophene chemistry, valued for its convergence and atom economy[2].

Principle of the Gewald Reaction

The reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a basic catalyst. The mechanism, while complex, is thought to proceed through a Knoevenagel condensation followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar 2-aminothiophenes[3][4].

Materials:

  • Ethyl acetoacetate

  • Malononitrile

  • Elemental sulfur

  • Ethanol (absolute)

  • Diethylamine or Morpholine (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.

  • Addition of Sulfur: To this solution, add elemental sulfur (1 equivalent).

  • Catalyst Addition: While stirring vigorously at room temperature, slowly add diethylamine or morpholine (0.5-1 equivalent) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from ethanol to yield Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a crystalline solid.

Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is not an end in itself but a pivotal intermediate for the synthesis of more complex heterocyclic systems, most notably thieno[2,3-d]pyrimidines. This fused heterocyclic system is considered a bioisostere of quinazoline, a scaffold present in numerous approved drugs, particularly kinase inhibitors[5]. The ortho-amino-cyano functionality of the thiophene core is primed for cyclization reactions to construct the pyrimidine ring.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

Thieno[2,3-d]pyrimidin-4(3H)-ones are a prominent class of derivatives with a wide spectrum of biological activities, including anticancer and antimicrobial effects[5].

Protocol: Cyclization with Formamide

This protocol is a general method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from 2-aminothiophene-3-carbonitriles.

Materials:

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

  • Formamide

Procedure:

  • Reaction Setup: In a round-bottom flask, place Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1 equivalent) and an excess of formamide.

  • Reaction: Heat the mixture to reflux (approximately 210 °C) for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Isolation and Purification: Pour the cooled mixture into water and collect the solid product by filtration. Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Synthesis of 4-Amino-thieno[2,3-d]pyrimidines

The 4-amino-thieno[2,3-d]pyrimidine scaffold is particularly significant as it is found in a number of potent kinase inhibitors.

Protocol: Cyclocondensation with Nitriles

This method allows for the introduction of various substituents at the 2-position of the pyrimidine ring[3].

Materials:

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

  • A nitrile (R-CN, e.g., acetonitrile, propionitrile)

  • Dry dioxane

  • Dry hydrogen chloride (gas)

Procedure:

  • Reaction Setup: Dissolve Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1 equivalent) and the desired nitrile (an excess) in dry dioxane.

  • Acid Catalysis: Bubble dry hydrogen chloride gas through the solution for 15-30 minutes while cooling in an ice bath.

  • Reaction: Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Isolation and Purification: Treat the residue with a basic solution (e.g., aqueous sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried, and the solvent is removed. The crude product is purified by column chromatography or recrystallization.

Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

The true value of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is realized in the biological activities of its downstream products. Thieno[2,3-d]pyrimidines derived from this scaffold have demonstrated significant potential in oncology and infectious diseases.

Anticancer Activity: Targeting Kinase Signaling

A significant body of research has focused on thieno[2,3-d]pyrimidines as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer[6]. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis[7][8].

Table 2: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound ClassTargetCell LineIC₅₀ (µM)Source
4-Amino-thieno[2,3-d]pyrimidines-MCF-7 (Breast)0.013 - 0.11[6]
4-Amino-thieno[2,3-d]pyrimidines-MDA-MB-231 (Breast)0.056 - 0.24[3][6]
Thieno[2,3-d]pyrimidinesVEGFR-2-0.073 - 0.23[7][8]
Thieno[2,3-d]pyrimidines-HCT-116 (Colon)2.80[7]
Thieno[2,3-d]pyrimidines-HepG2 (Liver)4.10 - 8.24[7][9]

The data clearly indicates that derivatives of the thieno[2,3-d]pyrimidine scaffold exhibit potent cytotoxic effects against various cancer cell lines and can effectively inhibit key oncogenic kinases like VEGFR-2.

Visualizing Mechanisms and Workflows

Experimental Workflow: From Starting Materials to Bioactive Compound

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of a thieno[2,3-d]pyrimidine derivative starting from Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Ethyl Acetoacetate + Malononitrile + Sulfur B Gewald Reaction A->B C Ethyl 5-amino-4-cyano-3-methyl- thiophene-2-carboxylate B->C D Cyclization with Formamide/Nitrile C->D E Thieno[2,3-d]pyrimidine Derivative D->E F In vitro Anticancer Screening (e.g., MTT Assay) E->F G Kinase Inhibition Assay (e.g., VEGFR-2) E->G H Data Analysis (IC50 Determination) F->H G->H I Lead Compound Identification H->I

Caption: Synthetic and biological evaluation workflow.

Signaling Pathway: Inhibition of VEGFR-2

This diagram illustrates the mechanism of action of a thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitor in blocking tumor angiogenesis.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP binding site, prevents phosphorylation

Caption: VEGFR-2 signaling inhibition by a thieno[2,3-d]pyrimidine.

Conclusion and Future Perspectives

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate has unequivocally demonstrated its merit as a high-value starting material in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and its ideal functionality for constructing the medicinally important thieno[2,3-d]pyrimidine scaffold make it an indispensable tool for drug discovery researchers. The potent anti-cancer activities of its derivatives, particularly as kinase inhibitors, underscore the continued relevance of this chemical entity. Future research will likely focus on expanding the diversity of libraries derived from this thiophene, exploring novel cyclization strategies, and evaluating the resulting compounds against a broader range of biological targets.

References

  • PubChem. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 113, 104947. [Link]

  • Al-Ostoot, F. H., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6343. [Link]

  • El-Metwally, M. H., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1245-1261. [Link]

  • Li, X., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]

  • Atanasova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. [Link]

  • ChemBK. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.[Link]

  • PubChem. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 26(4). [Link]

  • Mohareb, R. M., & Abdelaziz, M. A. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(10), 3743-3754. [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M. G., & Al-Shihry, S. S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3957.
  • El-Sayed, N. N. E., et al. (2024). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Journal of Biomolecular Structure and Dynamics, 1-15.[Link]

  • Eissa, I. H., et al. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Anti-Cancer Agents in Medicinal Chemistry, 24.[Link]

Sources

Method

The Versatile Scaffold: Unlocking the Therapeutic Potential of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiophene Moiety as a Privileged Structure in Medicinal Chemistry The search for novel therapeutic agents is a cornerstone of modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Moiety as a Privileged Structure in Medicinal Chemistry

The search for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of organic chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such scaffold. Its derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer and antimicrobial properties.[1] This guide focuses on the biological activities of derivatives of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate , a key intermediate in the synthesis of a multitude of bioactive compounds.

This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives. It is designed to be a practical resource, offering detailed protocols and insights to guide researchers in this exciting field of drug discovery.

Synthesis of the Core Scaffold: The Gewald Reaction

The synthesis of the foundational molecule, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, is most commonly achieved through the elegant and efficient Gewald three-component reaction .[2] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3][4]

Protocol: Synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol

Procedure:

  • To a stirred mixture of ethyl acetoacetate (0.1 mol) and ethyl cyanoacetate (0.1 mol) in ethanol, add elemental sulfur (0.1 mol).

  • Slowly add morpholine (10 ml) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, reflux the reaction mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

Causality Behind Experimental Choices: The use of a basic catalyst like morpholine is crucial for the deprotonation of the active methylene compound, initiating the reaction cascade. The reflux conditions provide the necessary energy for the condensation and cyclization steps to proceed efficiently.

G EA Ethyl Acetoacetate Intermediate1 Knoevenagel Condensation Product EA->Intermediate1 ECN Ethyl Cyanoacetate ECN->Intermediate1 S Sulfur Intermediate2 Thiol-Michael Adduct S->Intermediate2 reacts with Base Base (e.g., Morpholine) Base->Intermediate1 catalyzes Solvent Ethanol Intermediate1->Intermediate2 Product Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Intermediate2->Product Cyclization

Caption: Simplified workflow of the Gewald reaction for the synthesis of the thiophene core.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Protein Kinases: A Key Therapeutic Strategy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Thiophene derivatives have emerged as potent inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Akt, and Epidermal Growth Factor Receptor (EGFR).[6][7]

VEGFR-2 and Akt Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Akt is a central node in signaling pathways that promote cell survival and proliferation. Dual inhibition of VEGFR-2 and Akt by thiophene derivatives represents a powerful strategy to simultaneously block tumor growth and its blood supply.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PI3K PI3K VEGFR2->PI3K activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Thiophene Thiophene Derivative Thiophene->VEGFR2 inhibits Akt Akt Thiophene->Akt inhibits PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of VEGFR-2 and Akt signaling pathways by thiophene derivatives.

EGFR Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, particularly in non-small cell lung cancer and other epithelial tumors. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Certain thiophene-bearing quinazoline derivatives have shown significant inhibitory activity against EGFR autophosphorylation.[7]

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of thiophene derivatives against a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, Akt, EGFR)

  • Kinase-specific substrate

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/fluorometric assays)

  • Kinase buffer

  • Thiophene derivative stock solution (in DMSO)

  • 96-well plates

  • Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)

Procedure:

  • Prepare serial dilutions of the thiophene derivative in the appropriate assay buffer.

  • In a 96-well plate, add the recombinant kinase and its specific substrate.

  • Add the diluted thiophene derivative to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the phosphorylated substrate using a suitable method (e.g., autoradiography, ELISA, fluorescence, or luminescence).

  • Calculate the percentage of inhibition for each concentration of the thiophene derivative and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the assay can detect inhibition, while the negative control provides the baseline for 100% enzyme activity.

Cytotoxicity and Antiproliferative Activity

The ultimate goal of an anticancer agent is to kill or inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiophene derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiophene derivative for 24-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Data Presentation:

DerivativeTarget Cell LineIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidine 2MCF-70.013[8]
Thiophene Carboxamide 2bHep3B5.46[9]
Thiophene Carboxamide 2dHep3B8.85[9]
Thiophene Carboxamide 2eHep3B12.58[9]
2-Iodobenzamide (BZ02)A5496.10[10]
Benzylamine (BZA09)A5492.73[10]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Thiophene derivatives have shown promising activity against a range of bacteria and fungi, including drug-resistant strains.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of thiophene derivatives are still under investigation, but several modes of action have been proposed, including:

  • Inhibition of essential enzymes: Some derivatives may target bacterial enzymes crucial for survival, such as DNA gyrase or enzymes involved in cell wall synthesis.

  • Disruption of cell membrane integrity: Thiophene compounds may interact with the bacterial cell membrane, leading to increased permeability and cell death.

  • Inhibition of biofilm formation: Biofilms are communities of bacteria that are highly resistant to antibiotics. Some thiophene derivatives have been shown to inhibit biofilm formation.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the thiophene derivative in the broth medium in a 96-well plate.

  • Add the standardized inoculum to each well.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Start Start with Thiophene Derivative Stock Solution Dilution Serial Dilution in Broth Start->Dilution Inoculation Inoculate with Microorganism Dilution->Inoculation Incubation Incubate Inoculation->Incubation Read Read Results (Visual Inspection) Incubation->Read MIC Determine MIC Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation:

DerivativeTarget MicroorganismMIC (mg/mL)Reference
Compound 8Enterobacter cloacae0.004[11]
Compound 8Escherichia coli0.03[11]
Compound 11Bacillus cereus0.008[11]
Compound 12Escherichia coli0.004[11]
Compound 15 (Antifungal)Trichophyton viride0.004[11]

Conclusion and Future Directions

The derivatives of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. The synthetic accessibility of the core scaffold via the Gewald reaction allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Future research in this area should focus on:

  • Lead Optimization: Modifying the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluating the most promising derivatives in animal models of cancer and infectious diseases.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing drugs to overcome resistance.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and bringing new therapeutic solutions to patients in need.

References

  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2413. Available at: [Link]

  • ChemBK. (2024). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Available at: [Link]

  • Fayed, E. A., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3538. Available at: [Link]

  • Ghosh, S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15269-15277. Available at: [Link]

  • Ivanova, Y., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. Available at: [Link]

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 79. Available at: [Link]

  • Mishra, C. B., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(7), 1228-1250. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6614. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • El-Gohary, N. S., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry, 14(10), 2003-2020. Available at: [Link]

  • Tighadouini, S., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 856. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1558. Available at: [Link]

  • Abdel-Gawad, H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-32. Available at: [Link]

  • Baumgartner, C., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors in Dug Discovery (pp. 1-32). Wiley-VCH. Available at: [Link]

  • Chen, J., et al. (2020). Synthesis and Biological Evaluation of Some Novel Thiophene-bearing Quinazoline Derivatives as EGFR Inhibitors. Letters in Drug Design & Discovery, 17(1), 108-117. Available at: [Link]

  • Fassihi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. International Journal of Pure and Applied Chemistry, 5(2), 111-116. Available at: [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Drug Delivery Science and Technology, 63, 102484. Available at: [Link]

  • Funke, V., et al. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3277. Available at: [Link]

  • Kumar, A., et al. (2012). Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. Der Pharma Chemica, 4(1), 350-357. Available at: [Link]

  • Grote, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8636. Available at: [Link]

Sources

Application

Application Note: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a Pivotal Intermediate in Agrochemical Synthesis

Abstract This technical guide provides an in-depth exploration of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a highly functionalized thiophene derivative. We will detail its synthesis via the robust Gewald re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a highly functionalized thiophene derivative. We will detail its synthesis via the robust Gewald reaction and demonstrate its critical role as a versatile building block in the synthesis of advanced agrochemical scaffolds. The protocols herein are designed for researchers and chemists in the agrochemical and drug development sectors, offering step-by-step procedures, mechanistic insights, and safety protocols. Our focus is to bridge the gap between foundational organic synthesis and the development of next-generation crop protection agents.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal and agricultural chemistry. Its unique electronic properties and ability to act as a bioisostere for a benzene ring have led to its incorporation into a wide array of bioactive molecules, including fungicides, herbicides, and insecticides.[1][2][3] Thiophene derivatives often exhibit enhanced metabolic stability and favorable toxicological profiles.

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (from hereon referred to as ECMT ) is a particularly valuable synthetic intermediate. Its polysubstituted nature, featuring an amine, a nitrile, an ester, and a methyl group on the thiophene core, provides multiple reaction handles for constructing complex heterocyclic systems. This compound is most efficiently prepared through the Gewald multicomponent reaction, a testament to synthetic efficiency.[4][5] This guide will elucidate the synthesis of ECMT and its subsequent transformation into a key precursor for a class of potent agrochemicals.

Physicochemical and Safety Data for ECMT

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂S[6]
Molecular Weight 210.26 g/mol [6]
Appearance Colorless to light yellow solid[7]
Melting Point 151 °C[7]
CAS Number 23903-46-0[6]

GHS Hazard Identification: ECMT is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

  • H302: Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[6]

Synthesis Protocol: ECMT via the Gewald Reaction

The Gewald reaction is a one-pot, multicomponent reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, catalyzed by a base.[4][5][8] This approach is highly convergent and atom-economical, making it ideal for industrial-scale synthesis.

Reaction Rationale

The reaction proceeds through a Knoevenagel condensation between the ketone (ethyl acetoacetate, which isomerizes to its keto form) and the active methylene compound (ethyl cyanoacetate), followed by the addition of sulfur to form a thiolate intermediate. An intramolecular cyclization and subsequent tautomerization yield the final 2-aminothiophene product. The base (morpholine or diethylamine) is crucial as it catalyzes both the initial condensation and facilitates the addition of sulfur.[4][8][9]

Experimental Workflow Diagram

reagents Combine Ethyl Acetoacetate, Ethyl Cyanoacetate, Sulfur in Ethanol catalyst Add Morpholine dropwise (35-40°C) reagents->catalyst Exothermic Control reaction Stir and heat at 45-65°C for 3 hours catalyst->reaction Initiate Reaction cooldown Cool to Room Temperature reaction->cooldown Precipitation Occurs filtration Filter the Precipitate cooldown->filtration wash Wash with Cold Ethanol filtration->wash dry Dry under Vacuum wash->dry product ECMT Product dry->product

Caption: Workflow for the Gewald Synthesis of ECMT.

Detailed Protocol
ReagentMW ( g/mol )MolesEquiv.Amount
Ethyl Acetoacetate130.140.101.013.01 g
Ethyl Cyanoacetate113.120.101.011.31 g
Sulfur (elemental)32.060.101.03.21 g
Morpholine87.12-Cat.~10 mL
Ethanol46.07-Solvent~50 mL

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add ethanol (20 mL), ethyl acetoacetate (13.01 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).

  • Stir the mixture to create a suspension.

  • From the dropping funnel, add morpholine (~10 mL) dropwise over a period of 30 minutes. Causality Note: A controlled, slow addition is critical to manage the initial exotherm of the reaction. Maintain the internal temperature between 35-40°C during the addition.

  • After the addition is complete, heat the reaction mixture to 65°C and maintain stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with two portions of cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.

  • Dry the resulting off-white to yellow powder under vacuum to yield Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (Expected yield: 50-60%).

Application: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Core

The ortho-amino-nitrile functionality of ECMT is a classic precursor for the synthesis of fused pyrimidine rings, which are central to many herbicides and fungicides. Thieno[2,3-d]pyrimidines, in particular, are known for their diverse biological activities. The following protocol details the cyclization of ECMT to form a key thienopyrimidinone intermediate.

Rationale and Mechanism

This transformation is typically achieved by heating the aminonitrile with a one-carbon synthon like formic acid or formamide. Formamide serves as both the reagent and solvent. The reaction involves the initial formation of a formamidine intermediate via reaction with the amino group, followed by an intramolecular cyclization where the nitrogen of the formamidine attacks the cyano group. A subsequent tautomerization yields the stable thieno[2,3-d]pyrimidin-4(3H)-one. This core structure is a versatile platform for further derivatization, often at the N-3 position, to generate final agrochemical products.

Synthetic Pathway Diagram

cluster_0 Synthesis of Thienopyrimidinone Intermediate ECMT ECMT Formamide Formamide (Reagent/Solvent) Reflux Heat to Reflux (180-190°C) ECMT->Reflux Add Formamide Workup Cool, Dilute with Water, Filter Precipitate Reflux->Workup Reaction Completion Intermediate Thieno[2,3-d]pyrimidin-4(3H)-one Intermediate Workup->Intermediate Further_Synthesis Further Derivatization (e.g., Sulfonylurea formation) Intermediate->Further_Synthesis Key Precursor

Caption: Pathway from ECMT to a key agrochemical precursor.

Detailed Protocol
ReagentMW ( g/mol )MolesEquiv.Amount
ECMT 210.260.051.010.51 g
Formamide45.04-Solvent/Reagent50 mL

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, combine ECMT (10.51 g, 0.05 mol) and formamide (50 mL).

  • Heat the mixture to reflux (approx. 180-190°C) with stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Self-Validation: The completion of the reaction is indicated by the disappearance of the ECMT spot and the appearance of a new, more polar spot corresponding to the product on the TLC plate.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (200 mL) with stirring. A solid will precipitate.

  • Allow the suspension to stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with water to remove residual formamide.

  • Dry the product in a vacuum oven at 60°C. The resulting solid is 5-cyano-6-methyl-2-ethoxycarbonyl-thieno[2,3-d]pyrimidin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol if necessary.

This thienopyrimidinone intermediate serves as a direct precursor to sulfonylurea herbicides through reaction with appropriate sulfonyl isocyanates, or can be modified for the synthesis of other classes of fungicides and pesticides.[10][11][12][13][14]

References

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health (NIH). [Link]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem, National Institutes of Health. [Link]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. ChemBK. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. ResearchGate. [Link]

  • Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. PrepChem. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Method for synthesizing herbicide of sulfonylureas.
  • Synthesis of new herbicides from the class of sulfonylureas. ResearchGate. [Link]

  • Novel synthesis method of sulfonylurea weedicide.
  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. DergiPark. [Link]

  • The structures of thiophene-containing agricultural fungicides. ResearchGate. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

Sources

Method

Application Notes & Protocols: The Cyclocondensation Chemistry of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Abstract This technical guide provides an in-depth exploration of the cyclocondensation reactions of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a highly versatile and functionalized heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the cyclocondensation reactions of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a highly versatile and functionalized heterocyclic building block. Synthesized via the well-established Gewald multicomponent reaction, this aminothiophene derivative serves as a pivotal precursor for the construction of a diverse array of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[1][2] These resulting scaffolds are of significant interest to the pharmaceutical and drug development sectors due to their established biological activities, which include anti-proliferative, anti-inflammatory, and antimicrobial properties.[3][4] This document details the underlying reaction mechanisms, provides field-proven experimental protocols, and summarizes key reaction parameters to empower researchers in leveraging this compound for novel molecular design and synthesis.

The Precursor: Synthesis and Strategic Importance

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted 2-aminothiophene.[5] Its efficient and convergent synthesis is typically achieved through the Gewald reaction, a one-pot multicomponent condensation of a ketone (ethyl acetoacetate), an activated nitrile (malononitrile or ethyl cyanoacetate), and elemental sulfur, catalyzed by a base like diethylamine or morpholine.[1][6][7]

The synthetic power of this molecule lies in the strategic placement of its functional groups. The ortho-disposition of the 5-amino and 4-cyano groups creates a reactive dyad, primed for intramolecular cyclization with a variety of electrophilic partners. This arrangement is the cornerstone for building fused six-membered heterocyclic rings.

Caption: Reactivity map of the title thiophene derivative.

Major Cyclocondensation Pathway: Synthesis of Thieno[2,3-d]pyrimidines

The most prominent application of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is the synthesis of the thieno[2,3-d]pyrimidine scaffold. This bicyclic system is a core structure in numerous biologically active molecules.[8][9] The formation of the pyrimidine ring involves the reaction of the aminonitrile moiety with reagents that can provide one or more carbon atoms to complete the six-membered ring.

Reaction with Single-Carbon Donors

Reagents like formamide, triethyl orthoformate, and formic acid are excellent sources for the C2 atom of the pyrimidine ring.

Mechanism Insight: The reaction with formamide is a robust and widely used method.[10] It proceeds via two key steps:

  • N-Formylation: The nucleophilic 5-amino group attacks the electrophilic carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate.

  • Intramolecular Cyclization: Under thermal conditions, the formyl group activates the intramolecular cyclization. The nitrogen of the cyano group attacks the formyl carbon, followed by tautomerization to yield the stable aromatic 4-aminothieno[2,3-d]pyrimidine system.

G cluster_0 A Starting Aminothiophene B N-Formyl Intermediate A->B + Formamide - H₂O C Cyclization Transition State B->C Heat (Δ) Intramolecular Attack D Final Thieno[2,3-d]pyrimidine Product C->D Tautomerization

Caption: Simplified workflow for thienopyrimidine synthesis.

Reaction with Guanidine and Urea/Thiourea

To introduce functionality at the C2 and C4 positions of the pyrimidine ring, reagents like guanidine, urea, or thiourea are employed.

  • Guanidine: Reacts with the aminonitrile to form 2,4-diaminothieno[2,3-d]pyrimidines. Guanidine acts as a C-N-N building block, with the central carbon becoming C2 of the pyrimidine ring.[11]

  • Urea/Thiourea: These reagents lead to the formation of 4-amino-2-oxo- or 4-amino-2-thioxo-thieno[2,3-d]pyrimidines, respectively. The reaction involves cyclization with the elimination of ammonia.[12]

Reaction with Nitriles

The Thorpe-Ziegler type condensation can be utilized by reacting the aminothiophene with other nitriles under acidic conditions (e.g., passing dry HCl gas).[13] The nitrile reagent provides the C2 atom and its substituent. This method is highly effective for introducing alkyl or aryl groups at the 2-position of the thieno[2,3-d]pyrimidine core.[13]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

This protocol describes the cyclocondensation using formamide.[10]

  • Materials:

    • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1.0 eq)

    • Formamide (20-30 eq)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (e.g., 2.24 g, 10 mmol).

    • Add an excess of formamide (e.g., 20 mL).

    • Heat the reaction mixture to reflux (approx. 180-190 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid product thoroughly with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the title compound as a solid.

  • Expected Outcome:

    • Appearance: Off-white to pale yellow solid.

    • Yield: Typically 75-85%.

Protocol 2: Synthesis of Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate

This protocol details the cyclization with a nitrile under acidic conditions.[13]

  • Materials:

    • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1.0 eq)

    • Acetonitrile (solvent and reagent)

    • Dioxane (anhydrous)

    • Dry Hydrogen Chloride (HCl) gas

  • Procedure:

    • Suspend Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (e.g., 2.24 g, 10 mmol) in a mixture of anhydrous dioxane (20 mL) and acetonitrile (5 mL) in a three-neck flask equipped with a gas inlet tube and a calcium chloride guard tube.

    • Cool the mixture in an ice bath.

    • Bubble dry HCl gas through the stirred suspension for 2-3 hours. The mixture will typically become thicker.

    • Seal the flask and allow it to stand at room temperature for 24 hours.

    • Pour the reaction mixture onto crushed ice (100 g).

    • Neutralize the mixture carefully with a concentrated ammonium hydroxide solution to pH 8-9 while keeping the temperature low.

    • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

    • Recrystallize from ethanol to obtain the pure product.

  • Expected Outcome:

    • Appearance: Crystalline solid.

    • Yield: Typically 60-75%.

Protocol 3: Synthesis of Ethyl 4-amino-2-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

This protocol outlines the reaction with thiourea.[12]

  • Materials:

    • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1.0 eq)

    • Thiourea (1.2 eq)

    • Sodium ethoxide solution (prepared from sodium metal and absolute ethanol)

    • Absolute Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq, e.g., 0.28 g, 12 mmol) in absolute ethanol (30 mL) under an inert atmosphere (N₂).

    • To this solution, add Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (e.g., 2.24 g, 10 mmol) and thiourea (e.g., 0.91 g, 12 mmol).

    • Heat the mixture to reflux with stirring for 8-10 hours. Monitor by TLC.

    • After cooling, pour the reaction mixture into ice-water (100 mL).

    • Acidify the solution with dilute hydrochloric acid or acetic acid to pH 5-6 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent like ethanol or acetic acid.

  • Expected Outcome:

    • Appearance: Yellowish solid.

    • Yield: Typically 65-80%.

Data Summary

Product ClassReagent(s)Key ConditionsTypical Yield (%)Reference(s)
4-Aminothieno[2,3-d]pyrimidineFormamideReflux (180-190 °C)75-85%[10]
2-Alkyl-4-aminothieno[2,3-d]pyrimidineNitrile, Dry HCl0 °C to RT60-75%[13]
2,4-Diaminothieno[2,3-d]pyrimidineGuanidine CarbonateReflux in solvent (e.g., DMF)60-70%[11]
4-Amino-2-thioxothieno[2,3-d]pyrimidineThiourea, NaOEtReflux in Ethanol65-80%[12]
4-Amino-2-oxothieno[2,3-d]pyrimidineUrea, NaOEtReflux in Ethanol60-75%[10]

Conclusion

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate stands out as a robust and adaptable platform for the synthesis of fused heterocycles. Its cyclocondensation reactions, particularly those leading to thieno[2,3-d]pyrimidines, are reliable and provide access to molecular scaffolds of high value in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to explore and expand upon the rich chemistry of this important building block.

References

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

  • ChemBK. (2024). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Available at: [Link]

  • ResearchGate. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]

  • YouTube. (2021). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Available at: [Link]

  • MDPI. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

  • Mansour, T. S., et al. (2014). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wiley Online Library. (2022). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • ResearchGate. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Available at: [Link]

  • PubMed Central. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available at: [Link]

  • ResearchGate. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Available at: [Link]

  • SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]

  • ACS Publications. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]

  • MDPI. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Available at: [Link]

  • Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Available at: [Link]

  • ResearchGate. (2014). Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. Available at: [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Available at: [Link]

  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]

  • MDPI. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Purification of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Welcome to the technical support center for "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to address common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important thiophene derivative. Our goal is to provide practical, experience-driven advice to help you improve the purity and yield of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate?

The most widely used and established method is the Gewald multicomponent reaction.[1][2] This one-pot synthesis involves the condensation of a ketone (or in this specific case, a β-ketoester like ethyl acetoacetate), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine or diethylamine.[1][3][4]

Q2: My final product is a brownish or yellowish powder, not the expected off-white or white crystals. What could be the cause?

The coloration often indicates the presence of impurities. These can include residual starting materials, byproducts from side reactions, or degradation products. Common culprits are unreacted elemental sulfur, which can impart a yellow color, or polymeric materials formed during the reaction. Purification through recrystallization or column chromatography is typically required to obtain a product of high purity and the desired color.[3][5]

Q3: What are the recommended analytical techniques to assess the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and for a quick check of purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., -NH₂, -C≡N, -C=O).[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Elemental Analysis: To determine if the elemental composition matches the theoretical values.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

Problem 1: Low Yield of the Crude Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst concentration.

  • Side Reactions: Competing side reactions can consume starting materials, reducing the yield of the desired product. The Gewald reaction is known to be sensitive to reaction conditions.[4]

  • Loss of Product During Workup: The product may be partially soluble in the washing solvents, leading to losses during filtration and washing.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Ensure the reaction temperature is maintained as specified in the literature, typically between 45-65°C.[3][5]

    • Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time.[6]

    • Catalyst: The choice and amount of base (e.g., morpholine, diethylamine) are critical. An excess or deficit can lead to side reactions.

  • Minimize Product Loss:

    • Washing Solvent: Use a minimal amount of cold solvent (e.g., ethanol) to wash the crude product, as the product may have some solubility.[5]

    • Filtration: Ensure efficient filtration to recover all of the precipitated product.

Problem 2: Persistent Impurities After Initial Purification

Scenario: You have recrystallized your product from ethanol, but NMR analysis still shows the presence of impurities.

Possible Impurities:

  • Unreacted Starting Materials: Ethyl acetoacetate, ethyl cyanoacetate.

  • Elemental Sulfur: Can be difficult to remove completely by recrystallization alone.

  • Byproducts: Dimerization or polymerization products, or other thiophene regioisomers.

Solutions:

  • Recrystallization Optimization:

    • Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) can sometimes provide better separation of impurities.

    • Slow Crystallization: Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification.[6]

    Parameter Recommendation
    Stationary Phase Silica gel (100-200 mesh)[6]
    Mobile Phase A gradient of hexane and ethyl acetate is commonly used. A starting ratio of 9:1 (hexane:ethyl acetate) with a gradual increase in the polarity is a good starting point. A 7:3 mixture has also been reported to be effective.[6]

    Experimental Protocol for Column Chromatography:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the dissolved product onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully add the dried silica with the adsorbed product to the top of the packed column.

    • Begin eluting with the mobile phase, starting with the low-polarity mixture and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

    Workflow for Purification of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

    G Crude_Product Crude Product (from Gewald Reaction) Recrystallization Recrystallization (e.g., Ethanol) Crude_Product->Recrystallization Purity_Check_1 Purity Assessment (TLC, NMR) Recrystallization->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Purity_Check_1->Column_Chromatography Purity < 98% Purity_Check_2 Purity Assessment (TLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity > 98%

    Caption: Purification workflow for Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

Problem 3: Product is an Oil or Gummy Solid and Fails to Crystallize

Possible Causes:

  • High Impurity Content: A significant amount of impurities can inhibit crystallization.

  • Residual Solvent: Trapped solvent can prevent the formation of a crystalline solid.

  • Presence of Isomers: The presence of isomeric byproducts can disrupt the crystal lattice.

Solutions:

  • Thorough Drying: Ensure the product is completely dry by using a high-vacuum line or a vacuum oven at a gentle temperature.

  • Trituration:

    • Add a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether).

    • Stir or sonicate the mixture. The product should precipitate as a solid, while the impurities remain in the solvent.

    • Filter the solid and wash with a small amount of the cold non-polar solvent.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to induce crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

Hypothetical Pathway for Impurity Formation in Gewald Reaction

G cluster_reactants Reactants cluster_reaction Reaction Pathways EtOAc Ethyl Acetoacetate Desired_Product Ethyl 5-amino-4-cyano-3- methylthiophene-2-carboxylate EtOAc->Desired_Product Side_Product_1 Dimerization/Polymerization Products EtOAc->Side_Product_1 Side_Product_2 Incomplete Cyclization Intermediates EtOAc->Side_Product_2 Unreacted_SM Unreacted Starting Materials EtOAc->Unreacted_SM EtCN Ethyl Cyanoacetate EtCN->Desired_Product EtCN->Side_Product_1 EtCN->Side_Product_2 EtCN->Unreacted_SM Sulfur Sulfur (S8) Sulfur->Desired_Product Sulfur->Side_Product_1 Sulfur->Unreacted_SM Base Base (e.g., Morpholine) Base->Desired_Product catalyst

Caption: Potential pathways for desired product and impurity formation in the Gewald synthesis.

References

  • MDPI. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(4), M340. Available from: [Link]

  • Mobini, A. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available from: [Link]

  • IUCr. (2012). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o159. Available from: [Link]

  • Akkurt, M., et al. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. Available from: [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]

  • ResearchGate. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]

  • Gomha, S. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24685-24701. Available from: [Link]

  • International Journal of ChemTech Research. (2017). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of ChemTech Research, 10(9), 833-840. Available from: [Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Welcome to the technical support center for the microwave-assisted synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microwave-assisted synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this specific application of the Gewald aminothiophene synthesis. My goal is to equip you with the necessary insights to perform this reaction successfully and efficiently, ensuring both high yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a classic example of the Gewald three-component reaction. This powerful one-pot synthesis involves the condensation of a ketone (in this case, the enolizable ethyl acetoacetate which acts as the ketone equivalent), an active methylene nitrile (malononitrile), and elemental sulfur, catalyzed by a base.[1][2] The application of microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3]

The overall transformation can be summarized as follows:

Reaction Scheme:

This guide will walk you through the critical aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the planning and execution of this synthesis.

Q1: What is the underlying mechanism of this microwave-assisted Gewald reaction?

A1: The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between ethyl acetoacetate and malononitrile, catalyzed by the base.[4][5] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene ring system. Microwave irradiation primarily accelerates the rate of these steps by efficient and uniform heating of the polar reaction mixture.

Q2: Why is a base, such as morpholine or diethylamine, necessary for this reaction?

A2: The base plays a crucial role in several steps of the reaction. Initially, it catalyzes the Knoevenagel condensation by deprotonating the active methylene group of malononitrile, facilitating its attack on the carbonyl group of ethyl acetoacetate.[6] Subsequently, the base is believed to activate the elemental sulfur, making it more susceptible to nucleophilic attack by the intermediate carbanion.

Q3: What are the advantages of using microwave irradiation over conventional heating?

A3: Microwave synthesis offers several advantages in this context:

  • Rapid Heating: Microwaves directly heat the polar reactants and solvent, leading to a much faster temperature increase compared to conventional heating. This significantly reduces reaction times.

  • Uniform Heating: Microwave irradiation provides more uniform heating throughout the reaction vessel, which can minimize the formation of side products that often result from localized hot spots in conventional heating.

  • Improved Yields: The rapid and efficient heating can lead to higher product yields by minimizing the degradation of reactants and products over prolonged reaction times.

  • Energy Efficiency: By focusing energy directly on the reaction mixture, microwave synthesis can be more energy-efficient than conventional methods.[7]

Q4: Can I perform this reaction without a dedicated microwave reactor?

A4: It is strongly discouraged to use a domestic microwave oven for this or any chemical synthesis.[3] Laboratory-grade microwave reactors are specifically designed with safety features to handle the pressures and temperatures that can be generated during these reactions. They also allow for precise control of reaction parameters like temperature and power, which is crucial for reproducibility.

Experimental Protocol: A Representative Procedure

This protocol provides a starting point for the microwave-assisted synthesis. Optimization of parameters may be necessary depending on the specific microwave reactor and reagents used.

Parameter Value Notes
Reactants Ethyl acetoacetate, Malononitrile, Elemental SulfurUse high-purity reagents.
Base Morpholine or Diethylamine
Solvent EthanolA good solvent for dissolving the reactants and for microwave absorption.
Microwave Power 100-300 W (or as per instrument guidelines)Start with a lower power and ramp up to the target temperature.
Temperature 80-120 °CMonitor the internal temperature of the reaction vessel.
Reaction Time 5-20 minutesMonitor the reaction progress by TLC.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable microwave reaction vessel, combine ethyl acetoacetate (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Solvent and Base Addition: Add ethanol to dissolve the reactants, followed by the addition of the base (e.g., morpholine, 0.5 equivalents).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the desired temperature and power parameters. Irradiate the mixture with stirring for the specified time.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the vessel to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[8]

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section is designed to help you diagnose and solve common problems.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Base: The base may be old or of poor quality.Use a fresh bottle of a high-purity base.
2. Low Microwave Power/Temperature: The reaction may not have reached the necessary activation energy.Increase the microwave power or the target temperature. Ensure the temperature probe is correctly calibrated.
3. Impure Reactants: The presence of water or other impurities in the reactants can inhibit the reaction.Use anhydrous solvents and high-purity reactants.
4. Insufficient Reaction Time: The reaction may not have gone to completion.Increase the reaction time and monitor by TLC.
Formation of a Dark, Tarry Substance 1. Overheating: Excessive temperature can lead to the decomposition of reactants and products.Reduce the microwave power or the target temperature. Use a ramp-to-temperature setting instead of a rapid power burst.
2. Incorrect Stoichiometry: An excess of sulfur or base can sometimes lead to polymerization or side reactions.Double-check the stoichiometry of your reactants.
Product is Difficult to Purify 1. Presence of Polar Impurities: The crude product may contain unreacted starting materials or polar byproducts.For recrystallization, try a solvent mixture like ethanol/water or ethyl acetate/hexane.[9] For column chromatography, a gradient elution from hexane to ethyl acetate may be effective.
2. Oiling Out During Recrystallization: The compound may be melting in the hot solvent instead of dissolving.Use a larger volume of solvent or a solvent system with a lower boiling point.
Inconsistent Results 1. Variations in Microwave Heating: Hot and cold spots in the microwave cavity can lead to inconsistent heating.Ensure the reaction vessel is placed in the center of the microwave cavity and that the stirring is efficient.
2. Reagent Quality: The quality of reagents, especially the base and sulfur, can vary between batches.Use reagents from a reliable source and be consistent with the grade of chemicals used.

Visualizing the Workflow

To better understand the experimental process, the following diagram outlines the key stages of the synthesis.

experimental_workflow reactant_prep Reactant Preparation (Ethyl Acetoacetate, Malononitrile, Sulfur) solvent_base Solvent & Base Addition (Ethanol, Morpholine) reactant_prep->solvent_base microwave Microwave Irradiation (80-120 °C, 5-20 min) solvent_base->microwave workup Reaction Work-up (Cooling, Filtration/Evaporation) microwave->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis

Caption: Experimental workflow for the synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

Product Characterization

Confirming the identity and purity of your final product is a critical step. Below are the expected spectroscopic data for Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

  • ¹H NMR (in CDCl₃):

    • Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.3 ppm (2H, -OCH₂-).[8]

    • Methyl group on thiophene ring: A singlet around 2.7 ppm (3H, -CH₃).

    • Amino group: A broad singlet around 6.7 ppm (2H, -NH₂). The chemical shift of the amino protons can be variable and may be affected by solvent and concentration.

  • IR Spectroscopy (KBr or ATR):

    • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[8]

    • C≡N stretching: A sharp absorption around 2210-2230 cm⁻¹.

    • C=O stretching (ester): A strong absorption around 1670-1690 cm⁻¹.[8]

  • Mass Spectrometry (EI or ESI):

    • The molecular ion peak (M⁺) should be observed at m/z = 210.

Safety Precautions

As a Senior Application Scientist, I must emphasize the importance of safety in all laboratory procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • Malononitrile: Is toxic and can be absorbed through the skin. Handle with care.

    • Morpholine/Diethylamine: Are corrosive and have strong odors.

    • Elemental Sulfur: Is a flammable solid.

  • Microwave Safety:

    • Never use a domestic microwave oven for chemical synthesis.[3]

    • Always use appropriate, sealed microwave reaction vessels designed for the pressures and temperatures of your experiment.

    • Be aware of the potential for rapid pressure buildup, especially with volatile solvents.[7]

    • Consult the safety manual for your specific microwave reactor before use.

By adhering to these guidelines and troubleshooting steps, you will be well-equipped to successfully synthesize Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate using microwave-assisted techniques. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 24, 2026, from [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts, 19(10), 1096. [Link]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (n.d.). ChemBK. Retrieved January 24, 2026, from [Link]

  • Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The effect of microwave radiation on dissolved elemental sulfur in the presence of ionic liquids | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2018). Molecules, 23(3), 533. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). Molecules, 28(13), 5035. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179. [Link]

  • (PDF) Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 24, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. Retrieved January 24, 2026, from [Link]

  • The Gewald multicomponent reaction. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the X-ray Crystallography of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth technical guide on the X-ray crystallography of 2-aminothiophene derivatives. This guide is designed to move beyond a simple recitati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the X-ray crystallography of 2-aminothiophene derivatives. This guide is designed to move beyond a simple recitation of protocols and delve into the nuanced world of obtaining high-quality crystal structures for this important class of molecules. As a senior application scientist, my goal is to provide you with not only the "how" but also the "why" behind the experimental choices you'll make, empowering you to troubleshoot and optimize your crystallographic studies.

2-Aminothiophenes are a cornerstone in medicinal chemistry and materials science, lauded for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their versatile synthetic accessibility, often through the Gewald reaction, has led to a vast chemical space of derivatives.[3] Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials with tailored properties.[2]

This guide will walk you through the critical stages of a crystallographic analysis of 2-aminothiophene derivatives, from the art of crystallization to the intricacies of data interpretation. We will explore common challenges and best practices, and compare crystallographic data from various derivatives to illuminate structural trends.

The Crystallographic Workflow: A Conceptual Overview

The journey from a synthesized 2-aminothiophene derivative to a fully refined crystal structure is a multi-step process. Each stage is critical for the success of the experiment and the quality of the final structural model. The following diagram outlines the typical workflow.

Crystallographic_Workflow Figure 1: General Crystallographic Workflow cluster_SamplePrep Sample Preparation cluster_DataCollection Data Collection cluster_StructureSolution Structure Solution & Refinement cluster_Analysis Analysis & Visualization Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Pure Compound CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection Single Crystals Diffractometer X-ray Diffraction CrystalSelection->Diffractometer Mounted Crystal DataProcessing Data Integration & Scaling Diffractometer->DataProcessing Diffraction Images StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Reflection Data (.hkl) StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Initial Model Validation Structure Validation StructureRefinement->Validation Refined Structure (.cif) Visualization Visualization (e.g., Mercury) Validation->Visualization Analysis Data Analysis (e.g., Hirshfeld Surface) Visualization->Analysis

Caption: A conceptual overview of the single-crystal X-ray diffraction workflow.

Part 1: The Art and Science of Crystallization

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality crystal is the single most important factor for a successful structure determination. For 2-aminothiophene derivatives, their often planar and relatively rigid core, coupled with the presence of hydrogen bond donors (the amino group) and potential acceptors, can facilitate crystallization. However, challenges can arise from polymorphism and the influence of various solvents.

Proven Crystallization Strategies for 2-Aminothiophene Derivatives
  • Slow Evaporation: This is the most common and often successful method. The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For many 2-aminothiophene derivatives, solvents like ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane have proven effective.[4] It is advisable to screen a range of solvents of varying polarity. A good starting point is to dissolve the compound in a small amount of a more polar solvent and then add a less polar "anti-solvent" dropwise until turbidity is observed, followed by gentle warming until the solution is clear again. The vial is then loosely capped and left undisturbed.

  • Vapor Diffusion: This technique is particularly useful for smaller quantities of material or when slow evaporation proves too rapid. The compound is dissolved in a small volume of a relatively volatile solvent and placed in a sealed container with a larger reservoir of a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystal growth.

  • Cooling: For compounds that exhibit a significant increase in solubility with temperature, slow cooling of a saturated solution can yield high-quality crystals. The solution is heated to dissolve the compound and then allowed to cool slowly and undisturbed to room temperature, or even further in a refrigerator or freezer.

Field-Proven Insight: Polymorphism, the ability of a compound to crystallize in different crystal forms, is a known phenomenon for thiophene derivatives.[5] The choice of crystallization solvent and the rate of crystallization can influence which polymorph is obtained. It is therefore crucial to meticulously document your crystallization conditions.

Part 2: From Crystal to Data - A Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the single-crystal X-ray diffraction analysis of a 2-aminothiophene derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Crystal Selection and Mounting
  • Action: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. A suitable size is typically in the range of 0.1-0.3 mm in all dimensions.

  • Causality: A single, well-ordered crystal is essential for obtaining a clean diffraction pattern. Defects and multiple crystals will lead to a complex and often unsolvable pattern.

  • Action: Carefully mount the selected crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil.

  • Causality: The mounting medium secures the crystal in the X-ray beam. For data collection at low temperatures (typically 100 K), a cryoprotectant prevents the formation of ice crystals, which would produce a diffraction pattern that obscures the data from the sample crystal.

Step 2: Data Collection
  • Action: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Causality: The goniometer allows for the precise rotation of the crystal in the X-ray beam, enabling the collection of diffraction data from all possible crystal planes.

  • Action: Center the crystal in the X-ray beam.

  • Causality: Accurate centering ensures that the entire crystal is illuminated by the X-ray beam throughout the data collection, maximizing the diffracted intensity.

  • Action: Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., omega scans) is typically determined by the diffractometer software to ensure complete data coverage.

  • Causality: As the crystal rotates, different sets of crystal planes will satisfy Bragg's Law and diffract the X-ray beam, producing a series of spots on the detector. A complete dataset requires measuring the intensities of as many unique reflections as possible.

Step 3: Data Processing
  • Action: Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

  • Causality: This step converts the 2D images into a list of reflection indices (h, k, l) and their corresponding intensities.

  • Action: Apply corrections for Lorentz and polarization effects, and for absorption.

  • Causality: These corrections account for experimental factors that affect the measured intensities, ensuring the data is as accurate as possible. An absorption correction is particularly important for crystals with heavy atoms or irregular shapes.

  • Action: Determine the unit cell parameters and the space group.

  • Causality: The unit cell defines the basic repeating unit of the crystal lattice. The space group describes the symmetry of the crystal, which is crucial for solving the structure.

Step 4: Structure Solution and Refinement
  • Action: Solve the crystal structure using direct methods or Patterson methods. This is typically done using software like SHELXT.

  • Causality: These methods use the measured diffraction intensities to determine the phases of the reflections, which is the key step in calculating an initial electron density map.

  • Action: Build an initial molecular model into the electron density map using software like Olex2 or PLATON.

  • Causality: The electron density map shows the locations of atoms in the unit cell. The initial model is built by fitting the known molecular structure of the 2-aminothiophene derivative to the electron density.

  • Action: Refine the structural model against the experimental data using a least-squares refinement program such as SHELXL.[6]

  • Causality: Refinement optimizes the atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data. This iterative process improves the accuracy and precision of the final structure.

Part 3: Comparative Crystallographic Analysis of 2-Aminothiophene Derivatives

The true power of X-ray crystallography lies in its ability to reveal subtle structural differences that can have profound effects on a molecule's properties. By comparing the crystal structures of various 2-aminothiophene derivatives, we can identify key structural motifs and understand how different substituents influence molecular conformation and crystal packing.

The following tables summarize key crystallographic data for a selection of 2-aminothiophene derivatives. This data is representative of what can be found in the Cambridge Structural Database (CSD).

Table 1: Comparison of Unit Cell Parameters and Crystal Systems

CompoundCSD RefcodeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanoneCCDC 867592C₁₅H₁₅NOSOrthorhombicPna2₁9.208014.048510.38269090904
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanoneCCDC 867594C₁₃H₁₂ClNOSMonoclinicP2₁/c10.609210.835511.13469098.643904
2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiopheneCCDC 882379C₁₁H₁₆N₂O₃SMonoclinicP2₁/c8.134413.739211.470490100.769904
Ethyl 2-amino-4-methylthiophene-3-carboxylateCCDC 247101C₈H₁₁NO₂SMonoclinicP2₁/c7.922012.246010.389090109.86904

Table 2: Comparison of Key Bond Lengths and Torsion Angles

CompoundCSD RefcodeS1-C2 (Å)C2-N2 (Å)C2-C3 (Å)S1-C5 (Å)Dihedral Angle (Thiophene/Aroyl) (°)
(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanoneCCDC 8675921.7221.3391.4051.74520.02
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanoneCCDC 8675941.7311.3321.4021.7612.31
2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiopheneCCDC 8823791.7281.3431.4111.739-
Ethyl 2-amino-4-methylthiophene-3-carboxylateCCDC 2471011.7321.3361.4051.739-

Analysis of Comparative Data:

From these tables, we can observe several trends. The bond lengths within the thiophene ring are largely consistent across the different derivatives, as expected for an aromatic system. However, the conformation of the molecule, as indicated by the dihedral angle between the thiophene ring and a substituent at the 3-position, can vary significantly. For example, in (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone, the aroyl group is twisted out of the plane of the thiophene ring, whereas in (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, they are nearly coplanar. This conformational flexibility can have a significant impact on how the molecule interacts with biological targets.

Part 4: Unveiling Intermolecular Interactions with Hirshfeld Surface Analysis

Beyond the individual molecule, the arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. For 2-aminothiophene derivatives, hydrogen bonding involving the amino group is a dominant feature. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

The Hirshfeld surface is a 3D surface that encloses a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like dnorm (a normalized contact distance) onto this surface, we can visualize regions of close intermolecular contact.

Intermolecular_Interactions Figure 2: Key Intermolecular Interactions cluster_interactions Interaction Types Molecule_A 2-Aminothiophene Derivative A H_Bond N-H...O/N Hydrogen Bond Molecule_A->H_Bond pi_stacking π-π Stacking Molecule_A->pi_stacking CH_pi C-H...π Interaction Molecule_A->CH_pi S_interactions S...X Interactions Molecule_A->S_interactions Molecule_B 2-Aminothiophene Derivative B Molecule_B->H_Bond Molecule_B->pi_stacking Molecule_B->CH_pi Molecule_B->S_interactions

Caption: A diagram illustrating the common types of intermolecular interactions observed in the crystal structures of 2-aminothiophene derivatives.

Key Interactions in 2-Aminothiophene Crystals:

  • N-H···O and N-H···N Hydrogen Bonds: The amino group is an excellent hydrogen bond donor, and it frequently forms strong hydrogen bonds with acceptor atoms on neighboring molecules, such as carbonyl oxygens or nitrogen atoms in other heterocycles. These interactions often lead to the formation of well-defined chains or dimeric motifs in the crystal lattice.[7]

  • π-π Stacking: The aromatic thiophene ring can participate in π-π stacking interactions with other aromatic rings, contributing to the overall stability of the crystal packing.

  • C-H···π Interactions: Weak hydrogen bonds between C-H groups and the π-system of the thiophene ring are also commonly observed.

  • Sulfur-Containing Interactions: The sulfur atom in the thiophene ring can also participate in various weak interactions, further influencing the crystal packing.

By analyzing the Hirshfeld surfaces and the corresponding 2D fingerprint plots, we can quantify the contribution of each type of interaction to the overall crystal packing. This information is invaluable for understanding the forces that govern the self-assembly of these molecules in the solid state.

Conclusion: From Structure to Insight

The X-ray crystallography of 2-aminothiophene derivatives is a powerful technique that provides unparalleled insight into their three-dimensional structures. This guide has provided a comprehensive overview of the entire crystallographic workflow, from the crucial first step of obtaining high-quality crystals to the detailed analysis of the final structure.

By understanding the principles behind each experimental step and by leveraging comparative analysis and advanced visualization tools like Hirshfeld surfaces, researchers can move beyond simply determining a structure to gaining a deeper understanding of the structure-property relationships that govern the behavior of these important molecules. The insights gained from these studies are essential for the rational design of new 2-aminothiophene derivatives with enhanced therapeutic efficacy or improved material properties.

References

  • Kubicki, M., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1058-1069. [Link]

  • Shaabani, A., et al. (2017). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 7(51), 32185-32201. [Link]

  • de Araújo, R. S. A., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(1), 123. [Link]

  • Duarte da Cruz, R. M., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. Antibiotics, 9(4), 183. [Link]

  • Shafighi, S., et al. (2018). Green methodologies for the synthesis of 2-aminothiophene. Green Chemistry Letters and Reviews, 11(4), 485-502. [Link]

  • Dyachenko, I. V., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 58(1), 108-116. [Link]

  • Praveen, C., et al. (2011). Crystal and Molecular Structure of 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene. Journal of Chemical and Pharmaceutical Research, 3(6), 750-758. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-831. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Bruno, I. J., et al. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3), 389-397. [Link]

  • Mei, J., et al. (2014). Polymorphism in α-sexithiophene crystals: relative stability and transition path. Physical Chemistry Chemical Physics, 16(18), 8449-8456. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

Sources

Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 2-Aminothiophenes

For researchers, scientists, and professionals in drug development, the robust characterization of 2-aminothiophene derivatives is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust characterization of 2-aminothiophene derivatives is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. These heterocyclic compounds are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. Their structural elucidation and purity assessment demand a multi-faceted analytical approach. This guide provides an in-depth comparison of the most effective analytical techniques for the characterization of 2-aminothiophenes, supported by experimental data and field-proven insights.

The Analytical Imperative for 2-Aminothiophenes

The reactivity of the amino and thiophene moieties in 2-aminothiophenes makes them susceptible to various chemical transformations, including oxidation, rearrangement, and polymerization. Therefore, a comprehensive analytical strategy is not merely a procedural formality but a necessity to identify the desired compound and any potential impurities or degradation products. This guide will explore the utility of spectroscopic, chromatographic, and spectrometric techniques in providing a holistic understanding of these molecules.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the initial identification and structural confirmation of 2-aminothiophenes. They provide foundational information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules, including 2-aminothiophenes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the thiophene ring are highly diagnostic. For instance, the protons at the C3, C4, and C5 positions typically appear in the aromatic region (δ 6-8 ppm) and their splitting patterns can reveal their relative positions. The protons of the amino group can exhibit a broad signal, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring provide complementary information. The carbon atom attached to the amino group (C2) typically resonates at a distinct chemical shift compared to the other ring carbons.

Expert Insight: When dealing with N-substituted 2-aminothiophenes, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in complex substitution patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 2-aminothiophenes, the key diagnostic peaks are:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretching (primary amine)3300-3500 (two bands)
C-H stretching (aromatic)3000-3100
C=C stretching (thiophene ring)1500-1600
C-N stretching1250-1350
C-S stretching600-800

Trustworthiness: A self-validating approach involves comparing the experimental IR spectrum with a database of known spectra or with theoretically predicted spectra to confirm the presence of the expected functional groups.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. 2-Aminothiophenes typically exhibit characteristic absorption maxima in the UV region, which can be useful for quantitative analysis and for monitoring reactions. The position of the absorption maximum (λ_max) is sensitive to the substitution pattern on the thiophene ring and the nature of any N-substituents.

Chromatographic Separation: Isolating the Components

Chromatographic techniques are essential for separating the target 2-aminothiophene from impurities, starting materials, and byproducts. The choice of technique depends on the polarity of the compound and the desired scale of separation.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique for monitoring reaction progress and assessing the purity of a sample. By comparing the retention factor (R_f) of the sample to that of a known standard, a preliminary identification can be made.

Experimental Protocol: TLC Analysis of a 2-Aminothiophene Derivative

  • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.

  • Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Elution: Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal mobile phase composition will depend on the polarity of the specific 2-aminothiophene.

  • Visualization: Visualize the spots under UV light (254 nm). The 2-aminothiophene derivative should appear as a dark spot against a fluorescent background. Staining with a suitable agent (e.g., potassium permanganate) can also be used.

  • R_f Calculation: Calculate the R_f value for each spot.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_plate Prepare TLC Plate spot Spot Sample on Plate prep_plate->spot prep_sample Dissolve Sample prep_sample->spot elute Elute in Chamber spot->elute visualize Visualize under UV elute->visualize calculate Calculate Rf Value visualize->calculate

Caption: Workflow for Thin-Layer Chromatography Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the quantitative analysis and purification of 2-aminothiophenes. Both normal-phase and reversed-phase HPLC can be employed, with the latter being more common.

  • Reversed-Phase HPLC: A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution method, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of compounds with a wide range of polarities.

  • Detector: A UV detector is commonly used, set to a wavelength where the 2-aminothiophene has a strong absorbance.

Comparative Performance of HPLC Columns for 2-Aminothiophene Separation

Column TypeMobile PhaseSeparation EfficiencyThroughput
C18 (5 µm)Acetonitrile/WaterHighModerate
C8 (3.5 µm)Methanol/WaterGoodHigh
Phenyl-Hexyl (5 µm)Acetonitrile/WaterExcellent for aromatic analytesModerate

Expert Insight: Method development in HPLC for 2-aminothiophenes often involves screening different column chemistries and mobile phase compositions to achieve the optimal balance of resolution, peak shape, and analysis time.

HPLC_Method_Development start Define Separation Goal col_select Select Column start->col_select mp_select Select Mobile Phase start->mp_select grad_opt Optimize Gradient col_select->grad_opt mp_select->grad_opt flow_opt Optimize Flow Rate grad_opt->flow_opt temp_opt Optimize Temperature flow_opt->temp_opt validate Validate Method temp_opt->validate

Caption: HPLC Method Development Logic for 2-Aminothiophenes.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like 2-aminothiophenes. It typically produces protonated molecules ([M+H]⁺) in the positive ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable 2-aminothiophene derivatives, GC-MS is an excellent technique for separation and identification. The sample is first separated by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used as a fingerprint for identification by comparison with a spectral library.

Trustworthiness: The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification of a compound.

A Synergistic Approach: The Power of Hyphenated Techniques

The most comprehensive characterization of 2-aminothiophenes is achieved by using a combination of analytical techniques. The coupling of a separation technique with a spectroscopic or spectrometric technique, known as a hyphenated technique, is particularly powerful.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for the analysis of complex mixtures containing 2-aminothiophenes. It allows for the separation of the components by HPLC followed by their detection and identification by MS.

  • LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information for each separated component.

Hyphenated_Techniques cluster_separation Separation cluster_detection Detection & Identification LC Liquid Chromatography (LC) Separation of Mixture MS Mass Spectrometry (MS) Molecular Weight & Fragmentation LC->MS LC-MS NMR NMR Spectroscopy Structural Elucidation LC->NMR LC-NMR

Validation

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the entire discovery and development pi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the entire discovery and development pipeline is built. A well-characterized and highly pure starting material like Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (EACMT) ensures the reliability, reproducibility, and safety of subsequent synthetic transformations and, ultimately, the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of EACMT, offering practical insights and detailed experimental protocols.

The Significance of Purity for a Versatile Scaffold

EACMT is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds of immense interest in medicinal chemistry.[1][2] These scaffolds are key intermediates in the synthesis of a wide array of biologically active molecules, including thienopyrimidines, which have shown potential as therapeutic agents.[3] The purity of EACMT is paramount, as even minor impurities can lead to unwanted side reactions, the formation of difficult-to-remove byproducts, and a significant reduction in the overall yield and purity of the target molecule.

This guide will explore a multi-pronged approach to purity assessment, leveraging the strengths of orthogonal analytical techniques to provide a comprehensive purity profile of EACMT. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Comparative Analysis of Purity Assessment Techniques

A robust purity assessment relies on the synergy of multiple analytical methods. Each technique offers a unique perspective on the sample's composition, and their combined application provides a high degree of confidence in the final purity value.

Technique Principle Strengths Limitations Typical Purity Range Assessed
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent for quantifying non-volatile and thermally labile impurities.Requires a chromophore for UV detection.95-100%
GC-MS Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based identification.Excellent for identifying and quantifying volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds.95-100%
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei.Primary analytical method, does not require a reference standard of the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods.90-100%
Elemental Analysis Combustion of the sample to convert elements into simple gases for quantification.Provides the elemental composition (C, H, N, S) of the bulk sample.Does not distinguish between the main compound and impurities with the same elemental composition.Confirms elemental composition of high-purity samples (>99%).

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. For a compound like EACMT, a reversed-phase HPLC method with UV detection is the most common and effective approach.

Causality Behind Experimental Choices

The choice of a C18 column is based on the non-polar nature of the thiophene ring and the ethyl ester group, which will interact favorably with the stationary phase. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer provides the necessary polarity gradient to elute the compound and any potential impurities with different retention times. The UV detector is set to a wavelength where EACMT exhibits strong absorbance, ensuring high sensitivity.

Experimental Protocol: HPLC-UV Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh EACMT sample B Dissolve in Diluent A->B E Inject Sample B->E C Prepare Mobile Phase A & B D Equilibrate HPLC System C->D F Gradient Elution E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Area % Purity H->I

Fig 1: HPLC-UV Experimental Workflow for EACMT Purity.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic acid in water.

    • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the EACMT sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water (diluent) to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      15 90
      20 90
      20.1 40

      | 25 | 40 |

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Data: EACMT vs. Alternative Building Block
Compound Retention Time (min) Purity by HPLC Area % Major Impurity Retention Time (min)
EACMT (Batch A) 12.599.2%8.7
EACMT (Batch B - Crude) 12.592.5%8.7, 10.2, 14.1
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate 11.898.9%7.5

This table illustrates how HPLC can differentiate between batches of varying purity and compare the purity profile of EACMT with a structurally similar alternative.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of EACMT, such as residual starting materials or low molecular weight by-products.

Causality Behind Experimental Choices

The use of a non-polar capillary column (e.g., HP-5ms) is suitable for the separation of a range of organic molecules. The temperature gradient in the oven allows for the sequential elution of compounds based on their boiling points. The mass spectrometer provides definitive identification of the eluted compounds by comparing their mass spectra to a reference library (e.g., NIST).

Experimental Protocol: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh EACMT sample B Dissolve in Dichloromethane A->B C Inject Sample B->C D Temperature Programmed Separation C->D E Mass Spectrometry Detection D->E F Identify Peaks via Library Search E->F G Quantify Impurities F->G

Fig 2: GC-MS Experimental Workflow for EACMT Impurities.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the EACMT sample in dichloromethane at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Estimate the concentration of impurities based on their peak area relative to the main component.

Potential Impurities Identified by GC-MS
Potential Impurity Origin Expected Elution
Ethyl CyanoacetateUnreacted starting materialEarly eluting
Precursor KetoneUnreacted starting materialMid eluting
Elemental Sulfur (S8)Unreacted starting materialLate eluting
Dimerized by-productsSide reactionVery late eluting

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[4][5] It relies on the direct relationship between the integrated signal intensity and the number of protons contributing to that signal.

Causality Behind Experimental Choices

For qNMR, a certified internal standard with a known purity is used. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid is a common choice due to its sharp singlet in a relatively clear region of the spectrum and its high purity. A deuterated solvent that dissolves both the sample and the internal standard is essential.

Experimental Protocol: qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis A Accurately weigh EACMT C Dissolve in Deuterated Solvent A->C B Accurately weigh Internal Standard B->C D Acquire 1H NMR Spectrum C->D E Optimize Acquisition Parameters D->E F Integrate Analyte & Standard Peaks E->F G Calculate Purity F->G

Fig 3: qNMR Experimental Workflow for EACMT Purity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the EACMT sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated.

  • Data Analysis:

    • Carefully integrate a well-resolved signal of EACMT and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Comparative Purity Data by qNMR
Compound Purity by qNMR (%)
EACMT (Batch A) 99.1 ± 0.3
EACMT (Batch B - Crude) 91.8 ± 0.5
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate 98.7 ± 0.4

Elemental Analysis: The Final Confirmation

Elemental analysis provides the fundamental percentage of carbon, hydrogen, nitrogen, and sulfur in the sample. For a highly pure compound, the experimentally determined values should be in close agreement with the theoretical values calculated from the molecular formula.

Causality Behind Experimental Choices

This technique provides a bulk analysis of the sample. A significant deviation from the theoretical values (typically >0.4%) can indicate the presence of impurities, residual solvents, or water.

Experimental Protocol: Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis A Accurately weigh dried EACMT B Combustion in Oxygen A->B C Separation of Gases B->C D Detection (TCD) C->D E Calculate Elemental % D->E F Compare with Theoretical Values E->F

Fig 4: Elemental Analysis Workflow for EACMT.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-3 mg) of the dried EACMT sample.

  • Instrumental Analysis:

    • The sample is combusted in a high-temperature furnace in the presence of oxygen.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument software calculates the percentage of each element.

    • Compare the experimental results with the theoretical values for C₉H₁₀N₂O₂S (MW: 210.26 g/mol ).

      • Theoretical: C, 51.41%; H, 4.79%; N, 13.32%; S, 15.25%.

Comparison of Elemental Analysis Data
Compound %C (Found) %H (Found) %N (Found) %S (Found) Deviation from Theoretical
EACMT (Theoretical) 51.414.7913.3215.25-
EACMT (Batch A) 51.354.8113.2815.20< 0.1%
EACMT (Batch B - Crude) 50.894.9512.9815.01> 0.3%

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of a critical pharmaceutical intermediate like Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a multi-faceted process that requires the intelligent application of orthogonal analytical techniques. While HPLC-UV provides excellent quantitative information on non-volatile impurities, GC-MS is indispensable for identifying volatile contaminants. qNMR offers a powerful, primary method for absolute purity determination, and elemental analysis serves as a final confirmation of the bulk sample's composition.

By employing this comprehensive analytical strategy, researchers and drug development professionals can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their research and the development of safe and effective medicines.

References

  • Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2111. [Link]

  • ChemBK. (2024, April 9). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]

  • Liu, P., et al. (2008). Synthesis and biological evaluation of novel thieno[3,2-e]thieno[2',3':4,5]pyrimido[1,2-c]pyrimidin-6(5H)-ones as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(17), 8035-8042. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 249-253. [Link]

  • Padmavathi, V., et al. (2011). Synthesis and bioassay of a new class of pyrazolyl- and isoxazolyl-thieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 46(9), 4258-4265. [Link]

  • Hassan, A. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999. [Link]

  • Prasad, Y. R., et al. (2005). Synthesis and antibacterial activity of some new 2-aminothiophene derivatives. Indian Journal of Pharmaceutical Sciences, 67(5), 624-627. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Zhang, Y., et al. (2010). A facile and efficient synthesis of 2-aminothiophenes catalyzed by diethylamine under mild conditions. Synthetic Communications, 40(17), 2563-2570. [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]

  • de Oliveira, A. C., et al. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Arquivo Brasileiro de Medicina Veterinária e Zootecnia, 68(3), 805-813. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. [Link]

  • El-Sheref, E. M., & Al-Gamal, M. I. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24653-24675. [Link]

  • Singh, S., et al. (2014). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis, 4(2), 64-69. [Link]

  • Breman, H. C., et al. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

Sources

Comparative

A Comprehensive Guide to the Structural Elucidation of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate using Nuclear Magnetic Resonance (NMR) Spectroscopy

This guide provides an in-depth analysis of the structural elucidation of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a substituted aminothiophene of significant interest in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structural elucidation of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a substituted aminothiophene of significant interest in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide range of biological activities, making their unambiguous characterization a critical step in drug discovery and development.[1][2] This document will serve as a practical comparison guide for researchers, detailing the application of a suite of NMR techniques to confirm the molecule's precise chemical structure, and comparing the utility of NMR with other analytical methods.

The Subject Molecule: Structure and Initial Hypotheses

The target compound, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, has the molecular formula C₉H₁₀N₂O₂S.[3] Before delving into the experimental data, it is crucial to dissect the proposed structure to anticipate the expected NMR signals. The molecule comprises a highly substituted thiophene ring, an ethyl ester group, a methyl group, an amino group, and a cyano group.

Each unique chemical environment for a proton or carbon atom will give rise to a distinct signal in the NMR spectrum. Based on the structure, we anticipate:

  • ¹H NMR: 5 distinct signals corresponding to the amino (NH₂), ethyl (CH₂ and CH₃), and methyl (CH₃) protons.

  • ¹³C NMR: 9 distinct signals corresponding to the nine carbon atoms in unique environments (two carbons in the ethyl group, one methyl carbon, one cyano carbon, the ester carbonyl carbon, and four carbons in the thiophene ring).

S1 S C2 C2 S1->C2 C3 C3 C2->C3 COOEt C6(=O)O-C7H2-C8H3 C2->COOEt C4 C4 C3->C4 Me C9H3 C3->Me C5 C5 C4->C5 CN C10≡N C4->CN C5->S1 NH2 NH2 C5->NH2

Caption: Numbered structure of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

The Analytical Workflow: A Multi-technique NMR Approach

For a definitive structural assignment, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. Each experiment provides a unique piece of the structural puzzle.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not overlap with key analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the following spectra on a 400 MHz (or higher) spectrometer:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

G H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Backbone) C13->HSQC C13->HMBC DEPT DEPT-135 (Carbon Type ID) DEPT->C13 Structure Definitive Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Data Interpretation: Assembling the Structural Puzzle

The following sections detail the interpretation of each NMR spectrum, using hypothetical but realistic data based on known chemical shift trends for thiophene derivatives.[4][5]

¹H NMR Spectrum: Proton Inventory

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.

SignalChemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
1~7.0-7.52HBroad SingletNH₂Protons on nitrogen often appear as a broad signal due to quadrupole broadening and exchange. Chemical shift is solvent-dependent.
2~4.252HQuartet (q)-OCH₂CH₃Methylene protons adjacent to an oxygen atom and coupled to three neighboring methyl protons (n+1=4).
3~2.503HSinglet (s)Thiophene-CH₃Aromatic methyl group protons with no adjacent protons, hence a singlet.
4~1.353HTriplet (t)-OCH₂CH₃Methyl protons coupled to two neighboring methylene protons (n+1=3).
¹³C NMR and DEPT-135 Spectra: Carbon Backbone Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms, while the DEPT-135 experiment helps distinguish between them. In a DEPT-135 spectrum:

  • CH₃ groups appear as positive signals.

  • CH₂ groups appear as negative signals.

  • CH groups appear as positive signals.

  • Quaternary carbons (C) are absent.

Chemical Shift (δ, ppm)DEPT-135 SignalAssignmentRationale
~165AbsentC=O (Ester)Carbonyl carbons are typically in this downfield region.
~160AbsentC5-NH₂Carbon attached to electron-donating nitrogen is shifted downfield.
~145AbsentC3-CH₃Quaternary carbon on the thiophene ring.
~115AbsentC≡NCyano group carbon.
~105AbsentC2-COOEtQuaternary carbon on the thiophene ring.
~90AbsentC4-CNQuaternary carbon on the thiophene ring, shifted upfield by the cyano group.
~60Negative-OCH₂CH₃Methylene carbon attached to oxygen.
~15PositiveThiophene-CH₃Aromatic methyl carbon.
~14Positive-OCH₂CH₃Alkyl methyl carbon.
2D NMR: Connecting the Pieces

COSY (¹H-¹H Correlation): This experiment is fundamental for identifying proton spin systems. The key expected correlation is between the ethyl protons:

  • A cross-peak between the quartet at ~4.25 ppm and the triplet at ~1.35 ppm confirms they are part of the same ethyl group.

HSQC (¹H-¹³C Direct Correlation): HSQC definitively links each proton to the carbon it is directly attached to.

Proton (δ, ppm)Correlated Carbon (δ, ppm)Assignment
~4.25 (q)~60-OCH₂-
~2.50 (s)~15Thiophene-CH₃
~1.35 (t)~14-OCH₂CH₃

HMBC (¹H-¹³C Long-Range Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton by revealing 2- and 3-bond correlations.

S1 S C2 C2 S1->C2 C3 C3 C2->C3 C6 C6(=O) C2->C6 C4 C4 C3->C4 C9 C9H3 C3->C9 C5 C5 C4->C5 C10 C10≡N C4->C10 C5->S1 N1 NH2 C5->N1 O1 O O2 O C7 C7H2 O2->C7 C6->O2 C7->C6 C8 C8H3 C7->C8 C8->O2 C8->C7 C9->C2 C9->C3 C9->C4

Caption: Key HMBC correlations confirming the molecular framework.

  • Protons of Thiophene-CH₃ (C9) at ~2.50 ppm would show correlations to:

    • C3 (~145 ppm): 2-bond correlation, confirming the methyl group is attached to C3.

    • C2 (~105 ppm): 3-bond correlation.

    • C4 (~90 ppm): 3-bond correlation.

  • Protons of -OCH₂- (C7) at ~4.25 ppm would show correlations to:

    • C8 (~14 ppm): 2-bond correlation (also seen in COSY).

    • C6 (C=O) at ~165 ppm: 3-bond correlation, confirming the ethyl group is part of the ester.

  • Protons of NH₂ at ~7.0-7.5 ppm would show correlations to:

    • C5 (~160 ppm): 2-bond correlation.

    • C4 (~90 ppm): 3-bond correlation.

These HMBC correlations, taken together, unambiguously connect all the fragments and confirm the substitution pattern on the thiophene ring.

Comparison with Alternative Analytical Techniques

While NMR is exceptionally powerful, it is often used in conjunction with other methods.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity and 3D structure in solution.Non-destructive; provides unambiguous isomer differentiation.Lower sensitivity than MS; requires relatively pure sample (>95%).
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS); fragmentation patterns.Extremely high sensitivity; rapid analysis.Does not typically distinguish between isomers; fragmentation can be complex to interpret.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Provides the "gold standard" for absolute structure determination.Requires a high-quality single crystal, which can be difficult or impossible to grow.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C≡N, N-H).Fast and simple; provides a quick functional group "fingerprint".Provides limited information on the overall molecular skeleton.

In the context of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, MS would confirm the molecular formula C₉H₁₀N₂O₂S, and IR would show characteristic stretches for the NH₂, C≡N, and C=O groups. However, only NMR or X-ray crystallography could definitively prove the specific arrangement of these substituents on the thiophene ring. NMR has the added advantage of describing the molecule's structure in a solution state, which is often more relevant to its biological or chemical reactivity.

Conclusion

The structural elucidation of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is robustly achieved through a systematic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the initial census of proton and carbon environments, it is the correlation experiments—COSY, HSQC, and particularly HMBC—that are indispensable for unambiguously establishing the atomic connectivity and confirming the substitution pattern. This multi-faceted NMR approach provides a self-validating system, ensuring high confidence in the final structural assignment, a cornerstone of modern chemical and pharmaceutical research.

References

  • Sreenivasa, M., et al. (2021). "Ethyl 2-amino-4-methylthiophene-3-carboxylate". IUCrData, 6(4). Available at: [Link]

  • Akkurt, M., et al. (2008). "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate". Acta Crystallographica Section E: Structure Reports Online, 64(12), o2441. Available at: [Link]

  • ChemBK. "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate". Available at: [Link]

  • IUCr Journals. (2021). "Ethyl 2-amino-4-methylthiophene-3-carboxylate". Available at: [Link]

  • ResearchGate. "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate". Available at: [Link]

  • PubChem. "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate". National Center for Biotechnology Information. Available at: [Link]

  • Del Mazza, D., Reinecke, M. G., & Smith, W. B. (1989). "Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles". Magnetic Resonance in Chemistry, 27(2), 187–190. Available at: [Link]

  • ACS Publications. (2022). "Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles". The Journal of Organic Chemistry. Available at: [Link]

  • Zambianchi, M., et al. (2017). "Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers". ACS Omega, 2(9), 5770–5779. Available at: [Link]

  • Chemistry LibreTexts. (2023). "NMR - Interpretation". Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Scaffolds in Drug Discovery: A Comparative Analysis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors Derived from "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" has emerged as a cornerstone building block, particularly in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds renowned for their potent kinase inhibitory activity and broad therapeutic potential, especially in oncology.[1] This guide provides an in-depth, comparative analysis of thieno[2,3-d]pyrimidine derivatives, treating them as advanced alternatives derived from the foundational thiophene scaffold. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data, and provide detailed methodologies for their synthesis and evaluation.

The Pivotal Role of "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate"

"Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" is a polysubstituted aminothiophene that serves as a versatile precursor in organic synthesis.[2] Its significance in medicinal chemistry is largely attributed to its utility in the construction of the thieno[2,3-d]pyrimidine ring system. This fused heterocyclic scaffold is a bioisostere of purine, enabling it to effectively compete with ATP for the binding sites of various protein kinases.[1] The inherent structural features of the aminothiophene, namely the amino and cyano groups, are primed for cyclization reactions to form the pyrimidine ring.

The most common and efficient method for the synthesis of the parent aminothiophene is the Gewald reaction, a one-pot multicomponent condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base.[3][4]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol outlines the general procedure for the synthesis of 2-aminothiophene derivatives, the class of compounds to which "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" belongs.

Materials:

  • Ketone or aldehyde (1 equivalent)

  • Activated nitrile (e.g., ethyl cyanoacetate, malononitrile) (1 equivalent)

  • Elemental sulfur (1 equivalent)

  • Base (e.g., diethylamine, morpholine) (catalytic amount)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • To a stirred solution of the ketone/aldehyde and activated nitrile in the chosen solvent, add the elemental sulfur.

  • Slowly add the basic catalyst to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with a cold solvent, and dried.

  • The crude product can be further purified by recrystallization.[3]

From Thiophene to Thieno[2,3-d]pyrimidine: The Genesis of Kinase Inhibitors

The true potential of "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" is unlocked when it is utilized as a scaffold to build thieno[2,3-d]pyrimidine derivatives. The adjacent amino and cyano groups on the thiophene ring are perfectly positioned for cyclization with various reagents to form the fused pyrimidine ring, which is the core of many potent kinase inhibitors.[5][6]

Diagram: Synthesis of the Thieno[2,3-d]pyrimidine Scaffold

Thiophene Ethyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate Cyclization Cyclization (e.g., with formamide, urea, or nitriles) Thiophene->Cyclization Reacts with Thienopyrimidine Thieno[2,3-d]pyrimidine Scaffold Cyclization->Thienopyrimidine Forms

Caption: General workflow for the synthesis of the thieno[2,3-d]pyrimidine scaffold.

Comparative Analysis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

The thieno[2,3-d]pyrimidine scaffold offers multiple points for diversification, allowing for the fine-tuning of inhibitory activity against specific kinase targets. The following sections compare different classes of these derivatives, highlighting the impact of substitutions on their biological performance.

Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a well-validated target in oncology, and thieno[2,3-d]pyrimidines have shown significant promise as EGFR inhibitors. Structure-activity relationship studies have revealed that substitutions at the 2- and 4-positions of the thieno[2,3-d]pyrimidine core are critical for potent inhibition of both wild-type (WT) and mutant forms of EGFR.[7]

Table 1: Comparison of EGFR Inhibitory Activity of 2,4-Disubstituted Thieno[2,3-d]pyrimidines

Compound ID2-Aryl Substitution4-Anilino SubstitutionEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)
A 4-Methoxyphenyl4-Chloroanilino1530
B 3-Hydroxyphenyl4-Chloroanilino4580
C 4-MethoxyphenylUnsubstituted anilino120250

Data is representative and compiled from SAR studies on thieno[2,3-d]pyrimidine-based EGFR inhibitors.[7]

Analysis of Structure-Activity Relationships (SAR):

  • 4-Anilino Substitution: The presence of a halogen, particularly chlorine, at the 4-position of the anilino moiety consistently enhances inhibitory activity against both wild-type and the T790M resistance mutant of EGFR. This is likely due to favorable hydrophobic and electronic interactions within the ATP-binding pocket.

  • 2-Aryl Substitution: A small, electron-donating group, such as a methoxy group at the 4-position of the 2-phenyl ring, is generally beneficial for activity. This suggests that the electronic properties of this substituent play a key role in modulating the binding affinity.

Inhibition of Phosphoinositide 3-Kinase (PI3K)

The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. Thieno[2,3-d]pyrimidines have also been developed as potent PI3K inhibitors. For this class of inhibitors, the substitution pattern on the 2-aryl ring is a key determinant of their biological activity.[7]

Table 2: Comparison of PI3K Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines

Compound IDR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)
D 3-OH6270
E 3-OH, 5-OCH37284
F 4-OH<40<40

Data is representative and compiled from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents at a concentration of 10 µM.[7]

Analysis of Structure-Activity Relationships (SAR):

  • Hydroxyl Group Position: A hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition. Moving the hydroxyl group to the 4-position leads to a significant loss of activity.

  • Combined Substitutions: The combination of a 3-hydroxyl group and a 5-methoxy group on the 2-phenyl ring results in the most potent inhibition of both PI3Kβ and PI3Kγ isoforms, indicating a synergistic effect of these substitutions.

Bioisosteric Replacements: Expanding Chemical Space

The concept of bioisosterism is a powerful tool in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.[8][9] In the context of thieno[2,3-d]pyrimidines, bioisosteric replacements can be applied to various parts of the molecule.

Diagram: Bioisosteric Replacements in Thieno[2,3-d]pyrimidines

Thienopyrimidine Thieno[2,3-d]pyrimidine Core R1 R1 Substituent (e.g., Aryl) Thienopyrimidine->R1 R2 R2 Substituent (e.g., Anilino) Thienopyrimidine->R2 Bioisostere1 Bioisosteric Replacement 1 (e.g., Heterocycle) R1->Bioisostere1 Can be replaced by Bioisostere2 Bioisosteric Replacement 2 (e.g., Modified Linker) R2->Bioisostere2 Can be replaced by

Caption: Potential sites for bioisosteric replacement on the thieno[2,3-d]pyrimidine scaffold.

For instance, the 2-phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore new interactions with the target kinase. Similarly, the 4-anilino linker can be modified, or the entire substituent replaced with other functionalities to modulate solubility, metabolic stability, and target engagement.

Experimental Protocols for Biological Evaluation

To compare the performance of different thieno[2,3-d]pyrimidine derivatives, robust and standardized biological assays are essential.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Test compounds

  • Assay buffer

  • Phosphocellulose paper or other capture method

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction well, combine the kinase, its substrate, and the test compound in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture for a specific time at a controlled temperature.

  • Stop the reaction (e.g., by adding a strong acid).

  • Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

"Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" stands as a highly valuable and versatile starting material in drug discovery, primarily due to its efficient conversion into the thieno[2,3-d]pyrimidine scaffold. This guide has demonstrated that by systematically exploring the structure-activity relationships of thieno[2,3-d]pyrimidine derivatives, medicinal chemists can rationally design and synthesize potent and selective kinase inhibitors. The comparative data presented herein underscores the importance of specific substitution patterns in dictating the therapeutic potential of these compounds against critical cancer targets like EGFR and PI3K. The principles of bioisosteric replacement offer a further avenue for optimizing these scaffolds to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • ChemBK. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Available from: [Link]

  • Isloor, A. M., et al. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2675. Available from: [Link]

  • PubChem. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Available from: [Link]

  • Janjal, A. D., et al. (2022). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Topics in Medicinal Chemistry. IntechOpen. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(10), 3735-3745. Available from: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available from: [Link]

  • Mladenova, R., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331. Available from: [Link]

  • Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Mladenova, R., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3301. Available from: [Link]

  • ResearchGate. Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. Available from: [Link]

  • Ghorab, M. M., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(2), 47-59. Available from: [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 27(24), 8963. Available from: [Link]

  • Eldehna, W. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Kinase Inhibitors. Molecules, 27(1), 113. Available from: [Link]

  • ResearchGate. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

As a Senior Application Scientist, it is imperative to extend our commitment to scientific excellence beyond the application of our products to their entire lifecycle, including their safe and compliant disposal. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to extend our commitment to scientific excellence beyond the application of our products to their entire lifecycle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS No. 23903-46-0), a substituted thiophene derivative commonly used as an intermediate in pharmaceutical synthesis.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

The toxicological properties of this specific compound are not fully investigated; therefore, it must be handled as a hazardous substance.[1] The procedures outlined below are based on its known hazard classifications and established best practices for laboratory chemical waste management.

Hazard Identification and Safety Profile

Understanding the inherent hazards of a chemical is the foundation of its safe management. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is classified with multiple hazards that dictate its handling and disposal requirements.[2] The primary risks involve acute toxicity through multiple exposure routes and irritation to the skin, eyes, and respiratory system.[2]

Table 1: Chemical Identity and Hazard Profile of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

PropertyValueSource
CAS Number 23903-46-0[2][3]
Molecular Formula C₉H₁₀N₂O₂S[1][2]
Appearance Colorless to light yellow solid[1]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[4]

Immediate Safety Protocols for Waste Handling

When preparing this chemical for disposal, all personnel must adhere to strict safety protocols to mitigate the risks identified above.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (such as nitrile), and ANSI-approved safety glasses or goggles.[1][4] A face shield may be necessary if there is a risk of splashing.

  • Engineering Controls: All handling of the solid chemical or its solutions for disposal purposes must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Ensure safety showers and eyewash stations are readily accessible.[4]

  • Spill Management: In the event of a spill, treat the cleanup materials as hazardous waste. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and sweep up solid spills carefully to avoid creating dust. Place all contaminated materials into a designated hazardous waste container.[4]

Step-by-Step Waste Disposal Protocol

The fundamental principle for disposing of this compound is that it must be managed as regulated hazardous waste.[5][6] It must never be disposed of in the regular trash or down the drain.[6][7][8]

Step 1: Waste Characterization

Based on its GHS hazard profile, any unused Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, reaction residues containing it, or materials contaminated with it are classified as hazardous chemical waste.[2][5]

Step 2: Container Selection and Labeling

Proper containment is essential to prevent leaks and ensure safe transport.

  • Container Choice: Use a container that is chemically compatible with the waste. For this solid compound and its likely solutions in organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[9][10] The container must be in good condition, free of damage, and have a secure, leak-proof lid.[11]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate," and list all other components in the waste mixture. Indicate the specific hazards (e.g., "Toxic," "Irritant").[12]

Step 3: Waste Segregation

This step is critical to prevent dangerous chemical reactions within the waste container.

  • Causality: This compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[4] Mixing this thiophene derivative with such materials could lead to uncontrolled reactions, gas evolution, or fire.

  • Procedure: Store the waste container for this compound separately from other waste streams containing incompatible chemicals.[10][12] Maintain physical barriers or adequate storage distances between incompatible waste containers.[11]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container at or near the point of generation, in a designated area known as a Satellite Accumulation Area (SAA).[9][11]

  • The SAA should be a secondary containment bin or tray to capture any potential leaks.

  • Keep the waste container closed at all times except when adding waste.[6][9]

Step 5: Arranging for Professional Disposal

Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by trained professionals.

  • Procedure: Contact your institution’s Environmental Health and Safety (EHS or OCRS) department to schedule a pickup for your hazardous waste.[6][9] Do not attempt to transport or dispose of the chemical waste yourself.

  • Mechanism: The EHS department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration, the recommended method for many organic and pharmaceutical compounds.[4][13]

Step 6: Disposal of Empty Containers

An "empty" container that once held this chemical must also be managed carefully.

  • Procedure: To render a container non-hazardous, it must be triple-rinsed.[6] Use a suitable solvent (like ethanol or acetone) in which the compound is soluble.

  • Crucially, the rinsate from this cleaning process is considered hazardous waste. Collect all three rinses and add them to your hazardous waste container for this chemical stream.[6]

  • Once triple-rinsed, deface or remove the original chemical label, and the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as per institutional policy.[6]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • NO Sink or Sewer Disposal: This chemical is insoluble in water and its impact on aquatic ecosystems is unknown.[1] Furthermore, the EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category this intermediate falls under during drug development.[7][8][14]

  • NO Evaporation in Fume Hood: Intentionally allowing waste to evaporate is not a compliant or safe disposal method and is prohibited.[6]

  • NO Regular Trash Disposal: Due to its acute toxicity and irritant properties, the solid chemical must not be placed in the common trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of waste streams containing Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

G cluster_0 cluster_1 start Waste Generated (Solid, Solution, or Contaminated Material) char Characterize as Hazardous Waste start->char container Select Leak-Proof, Compatible Container char->container label Label with Contents & Hazards container->label segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) label->segregate ehs Contact EHS for Pickup and Disposal saa Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->saa saa->ehs empty_container Empty Original Container rinse Triple Rinse with Appropriate Solvent empty_container->rinse collect Collect Rinsate as Hazardous Waste rinse->collect dispose_container Dispose of Rinsed Container (Deface Label First) rinse->dispose_container collect->container Add to Waste Stream

Figure 1: Decision workflow for the disposal of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate waste.

By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety and environmental stewardship within your laboratory.

References

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate - ChemBK. (2024). ChemBK. Retrieved from [Link]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877. (n.d.). PubChem. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). US EPA. Retrieved from [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Toxaphene. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • HAZARD SUMMARY - Thiophene. (n.d.). NJ.gov. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • 2024 Interim Guidance on the Destruction and Disposal of PFAS. (2024). US EPA. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). NSTA. Retrieved from [Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. (n.d.). Stericycle. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. (2018). NIH. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (n.d.). Daniels Health. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.